2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCYBBHXCQYWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351479 | |
| Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336880-01-4 | |
| Record name | 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known chemical properties of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde. Due to the limited availability of data for this specific compound, this guide also incorporates general methodologies and data from structurally analogous compounds to provide a broader context for research and development.
Chemical Identity and Physical Properties
This compound is a substituted aromatic ether. Its core structure consists of a benzaldehyde moiety linked to a 2-chloro-6-fluorobenzyl group via an ether bond.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonym(s) | 2-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde | [1] |
| CAS Number | 336880-01-4 | [1] |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [2] |
| Molecular Weight | 264.68 g/mol | [2] |
| Melting Point | 71-73 °C | |
| Appearance | White to off-white solid (predicted) | N/A |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound. While a complete dataset is not publicly available, some information has been reported.
Table 2: Spectroscopic Data
| Technique | Data Summary | Source(s) |
| ¹H NMR | A spectrum in DMSO-d6 is available. Key expected signals would include an aldehydic proton (around 10 ppm), aromatic protons, and a benzylic methylene group. | [2] |
| ¹³C NMR | Data not explicitly found. Expected signals would include a carbonyl carbon (around 190 ppm), aromatic carbons, and a benzylic carbon. | N/A |
| Mass Spectrometry | Data not explicitly found. The expected molecular ion peak [M]+ would be at m/z 264.0353 for the most common isotopes. | N/A |
| Infrared (IR) Spectroscopy | Data not explicitly found. A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1700 cm⁻¹. | N/A |
Synthesis Methodology
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis would proceed by reacting salicylaldehyde (2-hydroxybenzaldehyde) with 2-chloro-6-fluorobenzyl bromide (or chloride) in the presence of a suitable base.
Caption: Proposed Williamson Ether Synthesis Pathway.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the Williamson ether synthesis of analogous compounds.[5][6]
Materials:
-
Salicylaldehyde (1.0 eq)
-
2-Chloro-6-fluorobenzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (e.g., silica gel, appropriate solvent system)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde and anhydrous DMF.
-
Deprotonation: Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes. If using sodium hydride, cool the solution to 0 °C before slowly adding NaH and then allowing it to warm to room temperature.
-
Alkylation: Add 2-chloro-6-fluorobenzyl bromide to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Chemical Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the aldehyde functional group. It can undergo various reactions typical of aldehydes, such as:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the corresponding alcohol.
-
Condensation reactions , such as the Knoevenagel condensation, with active methylene compounds.[7][8]
-
Formation of imines and oximes by reaction with amines and hydroxylamines, respectively.[9]
Potential Biological Activity
While no specific biological studies have been published for this compound, a number of structurally similar benzyloxybenzaldehyde derivatives have been investigated for their therapeutic potential. Notably, some have exhibited significant anticancer activity against cell lines such as HL-60.[10] These compounds have been shown to induce apoptosis and cause cell cycle arrest.[10] This suggests that this compound could be a candidate for similar biological screening.
Analytical Workflow
A standard workflow for the characterization of a newly synthesized batch of this compound would involve a series of analytical techniques to confirm its identity and purity.
Caption: General Analytical Workflow for Characterization.
Conclusion
This compound is a compound with potential for further research, particularly in the fields of medicinal and synthetic chemistry. While specific data for this molecule is sparse, established synthetic methods like the Williamson ether synthesis provide a clear path for its preparation. The known biological activities of analogous compounds suggest that it may be a valuable subject for future investigation in drug discovery programs. The data and protocols presented in this guide are intended to serve as a foundation for such research endeavors.
References
- 1. 336880-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Design and Synthesis of New Coumarin Hybrids Active Against Drug-Sensitive and Drug-Resistant Neuroblastoma Cells [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-氯-6-氟苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde (CAS: 336880-01-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a substituted benzyloxybenzaldehyde scaffold, suggests its potential as a modulator of biological pathways, particularly in the context of cancer research. This technical guide provides a comprehensive overview of the available information on its synthesis, chemical properties, and biological activities, with a focus on its potential as an anticancer agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 336880-01-4 |
| Molecular Formula | C₁₄H₁₀ClFO₂ |
| Molecular Weight | 264.68 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 71-73 °C |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Synthesis
Proposed Experimental Protocol: Williamson Ether Synthesis
This method involves the reaction of a phenoxide with a primary alkyl halide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) would be deprotonated to form the corresponding phenoxide, which then reacts with 2-chloro-6-fluorobenzyl chloride.
Materials:
-
Salicylaldehyde
-
2-Chloro-6-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware for reflux and workup
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of salicylaldehyde in a suitable solvent (e.g., acetone or DMF), add a slight excess of a base such as potassium carbonate.
-
Stir the mixture at room temperature for a short period to facilitate the formation of the potassium salt of salicylaldehyde.
-
Add an equimolar amount of 2-chloro-6-fluorobenzyl chloride to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed Williamson ether synthesis workflow.
Analytical Data
Comprehensive, experimentally verified spectral data for this compound is limited in publicly accessible literature. However, some data can be found in commercial supplier databases.
¹H NMR Spectroscopy
A ¹H NMR spectrum is available from commercial sources. The expected signals would include:
-
An aldehyde proton singlet between δ 9.5 and 10.5 ppm.
-
Aromatic protons from both benzene rings in the region of δ 6.8 to 7.8 ppm.
-
A benzylic ether methylene singlet around δ 5.0 to 5.5 ppm.
¹³C NMR, IR, and Mass Spectrometry
-
¹³C NMR: An aldehyde carbonyl carbon signal between δ 190 and 200 ppm, aromatic carbons in the range of δ 110 to 160 ppm, and a benzylic ether carbon signal around δ 70 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹, C-O ether stretching bands, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Biological Activity and Potential Applications in Drug Development
While direct biological studies on this compound are scarce, research on structurally related benzyloxybenzaldehyde derivatives provides strong indications of its potential as an anticancer agent.
Anticancer Activity of Benzyloxybenzaldehyde Derivatives
A study on a series of benzyloxybenzaldehyde derivatives, including the structurally similar 2-[(2-chlorobenzyl)oxy]benzaldehyde (lacking the fluorine atom), demonstrated significant cytotoxic activity against the human leukemia cell line HL-60.[1] The reported mechanism of action for these compounds involved:
-
Induction of Apoptosis: Treatment with these derivatives led to morphological changes characteristic of apoptosis and DNA fragmentation in HL-60 cells.[1]
-
Cell Cycle Arrest: The compounds were found to arrest the cell cycle progression at the G2/M phase.[1]
-
Mitochondrial Membrane Potential Disruption: A loss of mitochondrial membrane potential was observed following treatment, a key event in the intrinsic pathway of apoptosis.[1]
Potential Mechanism of Action: Inhibition of Aldehyde Dehydrogenase (ALDH)
Recent studies have highlighted benzyloxybenzaldehyde derivatives as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3).[2][3][4] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells and resistance to chemotherapy.[2] Inhibition of ALDH1A3 presents a promising therapeutic strategy to target cancer stem cells and overcome drug resistance.[2][3][4] The benzyloxybenzaldehyde scaffold is considered a promising starting point for the development of novel ALDH1A3 inhibitors.[2][3][4]
Proposed Signaling Pathway Inhibition:
Caption: Proposed inhibition of the ALDH1A3 signaling pathway.
Conclusion and Future Directions
This compound is a compound of significant interest for drug discovery, particularly in the field of oncology. Based on the biological activity of structurally related compounds, it is hypothesized that this molecule may exhibit anticancer properties through the induction of apoptosis, cell cycle arrest, and potentially through the inhibition of ALDH1A3.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for the compound.
-
Comprehensive characterization using a full suite of analytical techniques (NMR, IR, MS).
-
In-depth biological evaluation, including cytotoxicity screening against a panel of cancer cell lines, and mechanistic studies to confirm its mode of action, particularly its effect on ALDH isoforms.
-
Preclinical studies to assess its in vivo efficacy, pharmacokinetics, and safety profile.
This technical guide provides a foundation for researchers to further explore the therapeutic potential of this compound.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [bradscholars.brad.ac.uk]
In-Depth Technical Guide: Molecular Weight of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, a compound of interest in medicinal chemistry and drug discovery. The document outlines the precise calculation of its molecular weight based on its elemental composition and the standard atomic weights of its constituent elements.
Introduction to this compound
This compound is a synthetic organic compound characterized by its benzaldehyde structure substituted with a (2-chloro-6-fluorobenzyl)oxy group. Its chemical structure and properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. An accurate understanding of its molecular weight is fundamental for a variety of experimental and analytical procedures, including quantitative analysis, reaction stoichiometry, and spectroscopic characterization.
Molecular Formula and Elemental Composition
The molecular formula for this compound has been determined to be C₁₄H₁₀ClFO₂ [1]. This formula indicates that each molecule of the compound is composed of:
-
Carbon (C): 14 atoms
-
Hydrogen (H): 10 atoms
-
Chlorine (Cl): 1 atom
-
Fluorine (F): 1 atom
-
Oxygen (O): 2 atoms
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the standard atomic weights of Carbon, Hydrogen, Chlorine, Fluorine, and Oxygen as provided by the International Union of Pure and Applied Chemistry (IUPAC).
The standard atomic weight for some elements is expressed as an interval due to natural isotopic variation. For the purpose of this calculation, a conventional value is utilized for a precise determination.
The contribution of each element to the total molecular weight is calculated as follows:
-
Carbon: 14 atoms × 12.011 u = 168.154 u
-
Hydrogen: 10 atoms × 1.008 u = 10.080 u
-
Fluorine: 1 atom × 18.998 u = 18.998 u[5]
-
Oxygen: 2 atoms × 15.999 u = 31.998 u[6]
Total Molecular Weight = 168.154 + 10.080 + 35.45 + 18.998 + 31.998 = 264.68 u
The molar mass of the compound is therefore 264.68 g/mol [7].
Data Presentation
The following tables summarize the quantitative data used in the determination of the molecular weight of this compound.
Table 1: Elemental Composition
| Element | Symbol | Number of Atoms |
| Carbon | C | 14 |
| Hydrogen | H | 10 |
| Chlorine | Cl | 1 |
| Fluorine | F | 1 |
| Oxygen | O | 2 |
Table 2: Atomic and Molecular Weight Calculation
| Element | Number of Atoms | Standard Atomic Weight (u) | Total Contribution (u) |
| Carbon | 14 | 12.011[8][9][10][11] | 168.154 |
| Hydrogen | 10 | 1.008[12][13][14][15] | 10.080 |
| Chlorine | 1 | 35.45[2][3][4][16] | 35.45 |
| Fluorine | 1 | 18.998[5][17][18][19] | 18.998 |
| Oxygen | 2 | 15.999[6][9][20][21][22] | 31.998 |
| Total | 264.68 |
Experimental Protocols
The determination of the molecular formula and, consequently, the molecular weight of a novel compound like this compound typically involves a combination of the following analytical techniques:
-
Mass Spectrometry (MS): This is a primary technique for determining the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition.
-
Protocol: A sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio. The detector measures the abundance of ions at each mass-to-charge ratio, producing a mass spectrum. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the molecule, including the number and types of hydrogen and carbon atoms. This information is crucial for confirming the molecular formula.
-
Protocol: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the resulting signals from the atomic nuclei are detected. The chemical shifts, integration, and coupling patterns in the spectra provide detailed information about the molecular structure.
-
-
Elemental Analysis: This technique directly measures the percentage composition of the elements (primarily C, H, N, S) in a compound.
-
Protocol: A small, precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified, allowing for the determination of the percentage of each element in the original sample.
-
Visualization of Molecular Composition
The following diagram illustrates the elemental components that constitute the molecular weight of this compound.
References
- 1. Compound 2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde - Chemdiv [chemdiv.com]
- 2. Chlorine - Wikipedia [en.wikipedia.org]
- 3. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 4. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 5. Fluorine - Wikipedia [en.wikipedia.org]
- 6. Oxygen - Wikipedia [en.wikipedia.org]
- 7. 336880-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 9. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. youtube.com [youtube.com]
- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 12. Hydrogen - Wikipedia [en.wikipedia.org]
- 13. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 14. quora.com [quora.com]
- 15. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 16. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 18. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]
- 19. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 21. Oxygen, atomic [webbook.nist.gov]
- 22. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide on 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is a synthetic organic compound with a molecular structure that suggests potential applications in medicinal chemistry and drug development. Its architecture, featuring a benzaldehyde moiety linked to a substituted benzyl group via an ether linkage, presents a scaffold for the design of novel therapeutic agents. The presence of halogen atoms, specifically chlorine and fluorine, on the benzyl ring is of particular interest, as halogenation is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[1][2][3][4]
This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and formulation.
| Property | Value | Reference |
| CAS Number | 336880-01-4 | [5] |
| Molecular Formula | C₁₄H₁₀ClFO₂ | [5] |
| Molecular Weight | 264.68 g/mol | [5] |
| Synonyms | 2-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde | [5] |
| Purity | ≥95% (commercially available) | [5] |
| Melting Point | 71-73 °C | [5] |
Synthesis
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of salicylaldehyde (2-hydroxybenzaldehyde) reacts with 2-chloro-6-fluorobenzyl halide (e.g., bromide or chloride).
Proposed Synthetic Pathway
Detailed Experimental Protocol (Proposed)
This protocol is based on the well-established Williamson ether synthesis methodology for analogous compounds.
Materials:
-
Salicylaldehyde
-
2-Chloro-6-fluorobenzyl bromide (or chloride)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 equivalent) and anhydrous DMF (or acetone).
-
Deprotonation: Add anhydrous potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care) to the solution and stir at room temperature for 30 minutes to form the phenoxide.
-
Nucleophilic Substitution: Add 2-chloro-6-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using K₂CO₃, filter off the solid. If using NaH, carefully quench with water. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Spectroscopic Data
¹H NMR Spectroscopy
A ¹H NMR spectrum of a compound with the synonym "benzaldehyde, 2-[(2-chloro-6-fluorophenyl)methoxy]-" is available, providing key structural information.[7]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | s | 1H | Aldehydic proton (-CHO) |
| ~7.9 | d | 1H | Aromatic proton |
| ~7.6 | t | 1H | Aromatic proton |
| ~7.1-7.5 | m | 5H | Aromatic protons |
| ~5.3 | s | 2H | Methylene protons (-O-CH₂-) |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and instrument used.
Potential Biological Activity and Relevance in Drug Development
While no direct biological studies on this compound have been identified in the public domain, significant insights can be drawn from a study on structurally related benzyloxybenzaldehyde derivatives.[8]
Anticancer Activity of a Close Analog
A study by Lin et al. (2005) investigated the anticancer activity of a series of benzyloxybenzaldehyde derivatives, including the non-fluorinated analog, 2-[(2-chlorobenzyl)oxy]benzaldehyde .[8] This compound exhibited significant cytotoxic activity against the human leukemia (HL-60) cell line at concentrations of 1-10 µM.[8]
The study revealed that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.[8] Furthermore, they were shown to lead to a loss of mitochondrial membrane potential, a key event in the apoptotic cascade.[8]
The Role of the Fluorine Substituent
The introduction of a fluorine atom into a drug candidate can have profound effects on its biological properties.[1][2][3][4][9] The high electronegativity and small size of fluorine can influence:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolically labile sites and increase the half-life of a drug.[4]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[2]
-
Lipophilicity and Bioavailability: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[4][9]
-
pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH.[4]
Given these considerations, it is plausible that this compound may exhibit enhanced potency, improved metabolic stability, or a modified pharmacokinetic profile compared to its non-fluorinated analog. However, it is also important to note that the effects of fluorination are context-dependent and can sometimes lead to a decrease in activity.[10]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for key experiments to evaluate the potential anticancer activity of this compound, based on the methodologies used for its analog.[8]
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a readily synthesizable molecule with structural features that make it a compound of interest for drug discovery, particularly in the area of oncology. While direct biological data for this specific molecule is currently lacking, the significant anticancer activity of its close non-fluorinated analog provides a strong rationale for its further investigation. The presence of the fluorine atom is anticipated to modulate its biological properties, potentially leading to an improved therapeutic profile. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this promising compound, offering a valuable starting point for researchers and scientists in the field of drug development.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 336880-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blumberginstitute.org [blumberginstitute.org]
Synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde. The synthesis is presented in two key stages: the preparation of the crucial intermediate, 2-chloro-6-fluorobenzyl chloride, followed by its reaction with salicylaldehyde via a Williamson ether synthesis. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and understanding in a research and development setting.
Overview of the Synthetic Pathway
The synthesis of the target molecule, this compound, is achieved through a two-step process. The first stage involves the free-radical chlorination of 2-chloro-6-fluorotoluene to produce the key electrophile, 2-chloro-6-fluorobenzyl chloride. The second stage is a nucleophilic substitution reaction, specifically a Williamson ether synthesis, where the phenoxide of salicylaldehyde reacts with the previously synthesized benzyl chloride to form the desired ether linkage.
Data Presentation
The following tables summarize the key physical and chemical properties of the reactants and the final product, along with typical reaction conditions and expected outcomes.
Table 1: Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-6-fluorotoluene | 443-83-4 | C₇H₆ClF | 144.57 | Colorless liquid | - | 159-161 |
| 2-Chloro-6-fluorobenzyl chloride | 55117-15-2 | C₇H₅Cl₂F | 179.02 | Colorless liquid | - | - |
| Salicylaldehyde | 90-02-8 | C₇H₆O₂ | 122.12 | Colorless to yellow liquid | -16 | 196-197 |
| This compound | 336880-01-4 | C₁₄H₁₀ClFO₂ | 276.68 | Not specified | Not specified | Not specified |
Table 2: Summary of Reaction Conditions and Typical Yields
| Reaction Stage | Key Reagents | Solvent | Base | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Stage 1: Chlorination of 2-Chloro-6-fluorotoluene | 2-Chloro-6-fluorotoluene, Chlorine (gas), Phosphorus trichloride (optional) | None (neat) | - | 180 | Monitored by GC | High (intermediate) |
| Stage 2: Williamson Ether Synthesis | 2-Chloro-6-fluorobenzyl chloride, Salicylaldehyde | Acetonitrile or DMF | K₂CO₃ or NaH | Room Temp. to 80 | 2 - 6 hours | Good to Excellent |
Experimental Protocols
Stage 1: Synthesis of 2-Chloro-6-fluorobenzyl chloride
This protocol describes the side-chain chlorination of 2-chloro-6-fluorotoluene.[1][2]
Materials and Equipment:
-
500 mL four-necked glass reaction flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Mechanical stirrer
-
Metal halide lamp (for photo-chlorination)
-
Tail gas absorption device (for chlorine)
-
Gas chromatograph (GC) for reaction monitoring
-
2-Chloro-6-fluorotoluene
-
Chlorine gas
-
Phosphorus trichloride (optional, to improve product quality)[1]
-
Nitrogen gas
Procedure:
-
Set up the 500 mL four-necked flask with the reflux condenser, gas inlet tube, thermometer, and mechanical stirrer. Ensure the tail gas absorption device is in place to handle unreacted chlorine.
-
Charge the flask with 250 g of 2-chloro-6-fluorotoluene. A small amount of phosphorus trichloride (e.g., 0.5 mL) can be added to improve the quality of the product.[1]
-
Position the metal halide lamp to irradiate the flask.
-
Heat the reaction mixture to 180 °C while stirring.[1]
-
Begin bubbling chlorine gas through the reaction mixture.
-
Monitor the progress of the reaction by taking aliquots from the liquid phase and analyzing them by GC. The goal is to maximize the formation of the monochlorinated product.
-
Once the desired level of conversion is achieved, stop the flow of chlorine gas.
-
Purge the reaction system with nitrogen gas to remove any residual chlorine.
-
The resulting crude 2-chloro-6-fluorobenzyl chloride can be used in the next step, potentially after a simple work-up or purification by distillation if significant byproducts are present.
Stage 2: Williamson Ether Synthesis of this compound
This protocol is a general procedure for the O-alkylation of a phenol with a benzyl halide and should be adapted and optimized for the specific substrates.[3][4][5][6]
Materials and Equipment:
-
Round-bottom flask of appropriate size
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for work-up and purification
-
Salicylaldehyde
-
2-Chloro-6-fluorobenzyl chloride (from Stage 1)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous acetonitrile or N,N-dimethylformamide (DMF)
-
Ethyl acetate or dichloromethane for extraction
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add salicylaldehyde (1 equivalent).
-
Dissolve the salicylaldehyde in anhydrous acetonitrile or DMF.
-
Add anhydrous potassium carbonate (2-3 equivalents). If using sodium hydride (a stronger, but more hazardous base), it should be added portion-wise to the solution of salicylaldehyde at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.
-
Add 2-chloro-6-fluorobenzyl chloride (1-1.2 equivalents) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to a temperature between 60-80 °C to increase the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If potassium carbonate was used, filter off the inorganic salts and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure. If sodium hydride was used, quench the reaction carefully with water.
-
Dilute the residue with ethyl acetate or dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthesis and the key chemical transformations.
Caption: Overall workflow for the synthesis of the target compound.
Caption: Chemical reaction scheme for the two-stage synthesis.
References
Technical Guide: Properties and Synthesis of Benzaldehyde Derivatives for Pharmaceutical and Agrochemical Research
Introduction
This technical guide focuses on the chemical properties and synthesis of halogenated benzaldehyde derivatives, compounds of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. While detailed experimental data for 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is limited in publicly accessible literature, this document provides comprehensive information on its key precursor, 2-Chloro-6-fluorobenzaldehyde. The strategic placement of halogen atoms and the reactive aldehyde group makes this precursor a vital building block for a variety of complex molecules.
The IUPAC name for the requested compound, with the CAS number 336880-01-4, is This compound . It is also known by the synonym 2-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde.[1]
Due to the scarcity of in-depth technical information on this compound, this guide will concentrate on the well-documented properties and synthesis of its immediate precursor, 2-Chloro-6-fluorobenzaldehyde (CAS: 387-45-1).
2-Chloro-6-fluorobenzaldehyde: A Key Synthetic Intermediate
2-Chloro-6-fluorobenzaldehyde is a halogenated benzaldehyde derivative that serves as a crucial starting material in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] Its chemical structure allows for regioselective modifications, making it a valuable component in the development of new active compounds.[2]
Physicochemical and Spectral Data
Below is a summary of the key physical, chemical, and spectral properties of 2-Chloro-6-fluorobenzaldehyde.
| Property | Value |
| Molecular Formula | C₇H₄ClFO |
| Molecular Weight | 158.56 g/mol |
| Appearance | White solid |
| Melting Point | 32–35 °C (89.6-95 °F; 305–308 K)[3] |
| Boiling Point | 104–105 °C (219–221 °F; 377–378 K)[3] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol[3] |
| Flash Point | 101 °C (214 °F; 374 K)[3] |
| CAS Number | 387-45-1 |
| PubChem CID | 67847[5] |
Experimental Protocols: Synthesis of 2-Chloro-6-fluorobenzaldehyde
The primary industrial synthesis of 2-Chloro-6-fluorobenzaldehyde involves the oxidation of 2-chloro-6-fluorotoluene.[3] A common method is a two-step process of side-chain chlorination followed by hydrolysis.[4]
Materials and Equipment:
-
500 mL four-necked glass reaction flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Mechanical stirrer
-
Metal halide lamp
-
Tail gas absorption device
-
Gas chromatograph (GC) for reaction monitoring
-
Reduced pressure distillation apparatus
-
Standard laboratory glassware
Reagents:
-
2-chloro-6-fluorotoluene
-
Chlorine gas
-
Phosphorus trichloride (PCl₃) (optional, to improve product quality)[4]
-
Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)[4]
-
Water
-
Nitrogen gas
-
Aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide)
Protocol:
-
Photochlorination:
-
Equip the 500 mL reaction flask with a reflux condenser, gas inlet, thermometer, and mechanical stirrer. Set up a tail gas absorption device for chlorine.
-
Charge the flask with 250 g of 2-chloro-6-fluorotoluene. An optional 0.5 mL of PCl₃ can be added to enhance product quality.[6]
-
Irradiate the flask with a metal halide lamp and heat the mixture to 150-180 °C with stirring.[6]
-
Bubble chlorine gas through the reaction mixture.
-
Monitor the reaction's progress using gas chromatography. Continue chlorination until the GC analysis indicates the content of 2-chloro-6-fluorobenzyl chloride is below 0.5%.[6]
-
Cease the chlorine flow and purge the system with nitrogen gas to eliminate any residual unreacted chlorine.
-
-
Catalytic Hydrolysis:
-
To the crude chlorinated mixture from the previous step, add 0.5-1.0 g of an iron-based solid superacid catalyst.[6]
-
Maintain the reaction temperature at 150-180 °C.[6]
-
Slowly add 37.5-40 g of water dropwise over 2-3 hours.[6]
-
After the addition of water is complete, continue stirring at the same temperature for an additional 4 hours to ensure full conversion of the di- and tri-chlorinated intermediates, as confirmed by GC.[6]
-
-
Neutralization, Extraction, and Purification:
-
Cool the reaction mixture to 80-100 °C.
-
Slowly add an aqueous alkali solution while stirring until the pH of the mixture is ≥ 8.[4]
-
Continue to stir for 30 minutes, then transfer the mixture to a separatory funnel and allow the layers to separate.
-
The organic layer containing the crude 2-chloro-6-fluorobenzaldehyde is then purified by fractional distillation under reduced pressure.
-
Applications in Drug Development
A significant application of 2-chloro-6-fluorobenzaldehyde is as a precursor in the synthesis of penicillinase-resistant antibiotics, such as flucloxacillin.[7][8] These antibiotics are crucial for treating infections caused by bacteria that produce beta-lactamase, like Staphylococcus aureus.[8]
The synthesis involves the conversion of 2-chloro-6-fluorobenzaldehyde into a key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which is then coupled with 6-aminopenicillanic acid (6-APA).[8]
Biological Activity of Benzaldehyde Derivatives
This compound and its precursor, 2-Chloro-6-fluorobenzaldehyde, are valuable molecules for chemical synthesis. While in-depth data on the former is sparse, the latter is a well-characterized and crucial intermediate in the production of important pharmaceuticals and agrochemicals. The detailed synthetic protocols and physicochemical data provided for 2-Chloro-6-fluorobenzaldehyde serve as a valuable resource for researchers and professionals engaged in the development of new chemical entities. Further research into the properties and applications of this compound is warranted to fully explore its potential.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Safety and Hazards of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). The target compound, 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde (CAS No. 336880-01-4), is a research chemical with limited publicly available safety and toxicological data. This guide provides a hazard assessment based on the toxicological profiles of its structural analogues and constituent functional groups. All handling of this substance should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment.
Introduction
This compound is an aromatic aldehyde derivative with potential applications in organic synthesis and drug discovery. Its structure combines a salicylaldehyde moiety with a 2-chloro-6-fluorobenzyl group via an ether linkage. Due to the absence of comprehensive safety data for this specific molecule, a precautionary approach based on structure-activity relationships is essential for its safe handling and use. This guide provides an in-depth analysis of the potential hazards by examining the known toxicological data of its core components: salicylaldehyde (2-hydroxybenzaldehyde) and 2-chloro-6-fluorobenzyl chloride.
Hazard Assessment Based on Structural Analogues
The overall hazard profile of this compound can be inferred from the known hazards of its primary structural components.
Salicylaldehyde Moiety
The salicylaldehyde part of the molecule is a known irritant and is harmful if swallowed. It is classified as an acute toxicant and can cause skin and eye irritation.[1][2][3]
2-Chloro-6-fluorobenzyl Moiety
The 2-chloro-6-fluorobenzyl group, particularly when part of a reactive species like a benzyl chloride, is associated with corrosive properties and can cause severe skin burns and eye damage.[4][5][6][7] It is also a lachrymator, meaning it can cause tearing.[4][5]
Ether Linkage
Ethers are a class of organic compounds that can form explosive peroxides upon exposure to air and light.[8][9] While the aromatic nature of the ether in the target compound may influence its reactivity, the potential for peroxide formation should not be dismissed, especially during storage and handling.
Quantitative Data Presentation
The following tables summarize the available quantitative toxicological data and GHS hazard classifications for the key structural analogues of this compound.
Table 1: GHS Hazard Classification of Structural Analogues
| Compound | GHS Pictograms | Signal Word | Hazard Statements |
| Salicylaldehyde | Warning | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH411: Toxic to aquatic life with long lasting effects[10] | |
| 2-Chloro-6-fluorobenzaldehyde | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[11] | |
| 2-Chloro-6-fluorobenzyl chloride | Danger | H314: Causes severe skin burns and eye damage[7] |
Table 2: Toxicological Data for Salicylaldehyde (CAS: 90-02-8)
| Endpoint | Value | Species | Source |
| LD50 Oral | 400 mg/kg | Rat | [12] |
| NOAEL (Repeated dose toxicity, Oral) | 10 mg/kg/day | Rat | [10][13] |
| NOAEL (Developmental toxicity) | 160 mg/kg/day | - | [13] |
| EC50 (Daphnia magna) | 2.6 mg/l - 48 h | Water flea | [10][14] |
| LC50 (Oryzias latipes) | 1.62 mg/l - 96 h | Orange-red killifish | [14] |
Experimental Protocols
As no specific experimental studies on the toxicology of this compound were found, this section outlines general protocols for assessing the acute oral toxicity and skin irritation potential of a novel chemical, based on OECD guidelines.
Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
-
Test Animals: Healthy, young adult rats of a single strain are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water.
-
Dosage: A starting dose of the test substance is administered to a group of animals by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Procedure: The test proceeds sequentially with groups of animals receiving incrementally higher or lower doses depending on the observed outcomes, allowing for the determination of the LD50 value.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Protocol for In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)
-
Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure: a. The test substance is applied topically to the skin tissue surface. b. The substance is left in contact with the tissue for a defined period. c. The tissue is then rinsed and incubated.
-
Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified spectrophotometrically.
-
Classification: A substance is identified as a skin irritant if the tissue viability is reduced below a defined threshold level (e.g., ≤ 50%).
Visualizations
Predicted Hazard Profile
Caption: Predicted hazard profile based on structural analogues.
General Risk Assessment Workflow
Caption: General risk assessment workflow for handling the compound.
Handling and Safety Precautions
Based on the analysis of its structural components, the following handling precautions are recommended:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Consider storage under an inert atmosphere and protect from light to minimize the risk of peroxide formation.
Conclusion
References
- 1. fishersci.com [fishersci.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide on 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative. While specific, in-depth research on this particular molecule is not extensively available in public literature, its structural motifs suggest potential applications in medicinal chemistry and materials science. The compound consists of a salicylaldehyde core linked to a 2-chloro-6-fluorobenzyl group via an ether linkage. This guide synthesizes information on its constituent parts to provide a comprehensive theoretical and practical overview, including a proposed synthetic protocol, expected analytical data, and a discussion of its potential significance. The starting material, 2-chloro-6-fluorobenzaldehyde, is a known intermediate in the synthesis of pharmaceuticals such as the antibiotics dicloxacillin and flucloxacillin.[1][2]
Chemical Properties and Synthesis
The synthesis of this compound can be achieved via a Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) would be deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from 2-chloro-6-fluorobenzyl chloride.
Proposed Synthetic Protocol
This protocol is based on standard Williamson ether synthesis procedures.
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
2-Chloro-6-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq). If using NaH, it should be used in an anhydrous solvent like DMF under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of 2-chloro-6-fluorobenzyl chloride (1.05 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, this compound.
Data Presentation
While experimental data for the target molecule is not available, the following tables summarize the known physical and chemical properties of its key precursor, 2-chloro-6-fluorobenzaldehyde. This data is crucial for understanding the reactivity and handling of the starting materials.
Table 1: Physical and Chemical Properties of 2-Chloro-6-fluorobenzaldehyde
| Property | Value |
| CAS Number | 387-45-1 |
| Molecular Formula | C₇H₄ClFO |
| Molecular Weight | 158.56 g/mol [3] |
| Appearance | White to yellow crystalline solid[4] |
| Melting Point | 32-35 °C[4] |
| Boiling Point | 104-105 °C[4] |
| Flash Point | 101 °C (closed cup)[4] |
| Solubility | Insoluble in water; Soluble in methanol, ethanol[4] |
Table 2: Safety Information for 2-Chloro-6-fluorobenzaldehyde
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1] |
| H319: Causes serious eye irritation[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection[1] |
| H335: May cause respiratory irritation[3] | P302+P352: IF ON SKIN: Wash with plenty of soap and water[1] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |
Mandatory Visualizations
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for the target compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Potential Biological Significance
While no biological activity has been reported for this compound, its structural components are present in various biologically active molecules. Benzaldehyde derivatives are known to exhibit a wide range of biological activities, including antifungal properties.[5] The presence of the ortho-hydroxyl group, as seen in the salicylaldehyde precursor, can be a key determinant of antifungal activity.[5] Furthermore, the 2-chloro-6-fluorobenzyl moiety is a key structural feature of several antibiotics.[2][6]
The combination of these two fragments in the target molecule suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research into its biological properties, particularly its antimicrobial and cytotoxic activities, is warranted.
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although direct literature on this molecule is scarce, a reliable synthetic route can be proposed based on well-established chemical principles. This guide provides a foundational understanding of its synthesis and potential properties, serving as a starting point for researchers interested in exploring this and related chemical entities. The provided protocols and data, derived from known precursors, offer a solid framework for the practical synthesis and handling of this compound.
References
- 1. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde. It includes a summary of its quantitative data, a representative experimental protocol for its synthesis, and a workflow visualization.
Core Physicochemical Data
This compound, with the CAS number 336880-01-4, is a halogenated aromatic ether. The compound is also known by the synonym 2-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde. Below is a summary of its key physicochemical properties.
| Property | Value |
| CAS Number | 336880-01-4 |
| Molecular Formula | C₁₄H₁₀ClFO₂ |
| Molecular Weight | 264.68 g/mol |
| Melting Point | 71-73 °C[1] |
| Synonyms | 2-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde |
Experimental Protocols
Representative Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of this compound from salicylaldehyde (2-hydroxybenzaldehyde) and 2-chloro-6-fluorobenzyl chloride.
Materials and Reagents:
-
Salicylaldehyde
-
2-Chloro-6-fluorobenzyl chloride
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of the Alkoxide: In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent) and a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like DMF. Stir the mixture at room temperature for a designated period to facilitate the formation of the phenoxide.
-
Addition of the Alkyl Halide: To the stirred solution, add 2-chloro-6-fluorobenzyl chloride (1.1 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction using a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualizations
The following diagram illustrates the logical workflow for the proposed synthesis of this compound via the Williamson ether synthesis.
Caption: Williamson Ether Synthesis Workflow.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Benzaldehyde and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. However, these findings are not directly attributable to the title compound without specific experimental evidence. Further research is required to determine the biological profile of this compound.
References
Methodological & Application
Synthesis Protocol for 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, a key intermediate in medicinal chemistry and drug development. The synthesis is achieved via a Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a substituted benzaldehyde derivative with potential applications as a building block in the synthesis of novel pharmaceutical compounds. The presence of the chloro and fluoro substituents on the benzyl group, combined with the reactive aldehyde functionality, makes it an attractive scaffold for the development of new therapeutic agents. The Williamson ether synthesis provides a reliable method for the preparation of this class of compounds.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that while the ¹H NMR data is specific to the target molecule, other characterization data are representative values for analogous compounds due to the limited availability of a comprehensive dataset in published literature.
| Parameter | Value |
| Reactants | |
| 2-Hydroxybenzaldehyde | 1.0 eq |
| 2-Chloro-6-fluorobenzyl Chloride | 1.0-1.2 eq |
| Base (e.g., K₂CO₃) | 1.5-2.0 eq |
| Solvent (e.g., DMF) | Sufficient volume for dissolution |
| Reaction Conditions | |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 12-24 hours |
| Product | |
| Yield | Not reported, typically moderate to high for this reaction type. |
| Characterization | |
| ¹H NMR (DMSO-d₆, 250.134 MHz) | δ (ppm): 10.4 (s, 1H, CHO), 7.9-7.1 (m, 7H, Ar-H), 5.3 (s, 2H, OCH₂) |
| ¹³C NMR | Representative data for a similar structure: δ (ppm): 192.0 (CHO), 160.0 (C-O), 135.0-115.0 (Ar-C), 70.0 (OCH₂) |
| IR (KBr, cm⁻¹) | Representative data for a similar structure: 3050 (Ar C-H), 2850, 2750 (Aldehyde C-H), 1690 (C=O), 1600, 1480 (Ar C=C), 1250 (C-O), 1050 (C-F), 750 (C-Cl) |
| Mass Spec (EI) | Expected m/z: 264.04 [M]+, 266.04 [M+2]+ |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines the general procedure for the synthesis of the target compound.
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
2-Chloro-6-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a sufficient amount of anhydrous DMF to dissolve the reactants.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-chloro-6-fluorobenzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Mandatory Visualization
Caption: Workflow for the Williamson ether synthesis of this compound.
Application Notes and Protocols for 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde and Structurally Related Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde in medicinal chemistry, primarily based on research conducted on structurally similar benzyloxybenzaldehyde derivatives. Due to a lack of extensive specific data on this compound, the information herein is largely extrapolated from studies on analogous compounds and should be interpreted as indicative of its potential therapeutic utility, particularly in the field of oncology.
Anticancer Activity of Benzyloxybenzaldehyde Derivatives
A significant body of research points to the potential of benzyloxybenzaldehyde derivatives as anticancer agents. Studies on a series of these compounds have demonstrated their ability to inhibit the proliferation of cancer cells and induce apoptosis. While direct data on this compound is limited, a closely related analog, 2-[(2-chlorobenzyl)oxy]benzaldehyde, has shown notable activity against the human leukemia cell line, HL-60.[1]
Mechanism of Action
The anticancer effects of these derivatives are attributed to their ability to induce cell cycle arrest and apoptosis.[1] Key mechanisms observed in studies of analogous compounds include:
-
Induction of Apoptosis: Morphological assessment and DNA fragmentation analysis of cells treated with active benzyloxybenzaldehyde derivatives indicate the induction of programmed cell death.[1]
-
Cell Cycle Arrest: These compounds have been shown to arrest cell cycle progression at the G2/M phase.[1]
-
Mitochondrial Membrane Potential Loss: A key event in the apoptotic pathway, the loss of mitochondrial membrane potential, has been observed following treatment with these compounds.[1]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic effects of various benzyloxybenzaldehyde derivatives against the HL-60 human leukemia cell line. The data is presented as the concentration required to inhibit cell growth by 50% (IC₅₀).
| Compound | Substituent on Benzyloxy Ring | IC₅₀ (µM) against HL-60 cells |
| 2-(benzyloxy)benzaldehyde | None | 8.5 |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde | 2-Chloro | 7.2 |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | 4-Chloro | 6.8 |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | 3-Methoxy | 4.5 |
| 2-(benzyloxy)-5-chlorobenzaldehyde | 5-Chloro | 9.1 |
| 2-(benzyloxy)-4-methoxybenzaldehyde | 4-Methoxy | > 10 |
| 2-(benzyloxy)-5-methoxybenzaldehyde | 5-Methoxy | > 10 |
Data extracted from Bioorganic & Medicinal Chemistry, 2005, 13(5), 1537-44.[1]
Experimental Protocols
The following are generalized protocols based on the synthesis and biological evaluation of benzyloxybenzaldehyde derivatives as described in the scientific literature.[1]
General Synthesis of Benzyloxybenzaldehyde Derivatives
This protocol outlines a general method for the synthesis of 2-(benzyloxy)benzaldehyde derivatives.
Materials:
-
Salicylaldehyde (or substituted salicylaldehyde)
-
Appropriate benzyl halide (e.g., 2-chloro-6-fluorobenzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware for reflux reaction
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of salicylaldehyde (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add the desired benzyl halide (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 2-(benzyloxy)benzaldehyde derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., HL-60).
Materials:
-
HL-60 human leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Synthesized benzyloxybenzaldehyde derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lysis buffer (e.g., 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed HL-60 cells in 96-well plates at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Add 100 µL of the diluted compounds to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Diagrams
The following diagrams illustrate the general synthetic workflow and the proposed mechanism of action for the anticancer activity of benzyloxybenzaldehyde derivatives.
Caption: General synthetic workflow for 2-(benzyloxy)benzaldehyde derivatives.
Caption: Proposed mechanism of anticancer activity for benzyloxybenzaldehyde derivatives.
References
Application Notes and Protocols for 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative that holds significant potential as a chemical intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its structure, featuring a reactive aldehyde group and a substituted benzyl ether moiety, provides a versatile scaffold for the construction of complex molecules. The presence of chlorine and fluorine atoms on the benzyl ring can influence the electronic properties and biological activity of the final products.
These application notes provide an overview of the synthesis of this compound and explore its potential applications in the development of bioactive molecules, drawing parallels with structurally similar compounds. Detailed experimental protocols for its synthesis and potential downstream reactions are provided to guide researchers in utilizing this intermediate for their discovery programs.
Synthesis of this compound
The primary method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is reacted with 2-chloro-6-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Salicylaldehyde
-
2-Chloro-6-fluorobenzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF or ACN, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add 2-chloro-6-fluorobenzyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
Table 1: Quantitative Data for Williamson Ether Synthesis
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 60-80°C |
Applications in the Synthesis of Bioactive Molecules
While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility in the synthesis of various classes of compounds with potential biological activity. The aldehyde functionality serves as a key handle for a variety of chemical transformations.
Synthesis of Schiff Bases
The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases (imines). These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Experimental Protocol: General Schiff Base Synthesis
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminothiazole derivative)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.0 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form a new carbon-carbon double bond. The resulting α,β-unsaturated compounds are valuable intermediates for the synthesis of various heterocyclic systems.[1]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Triethylamine (catalytic amount)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine or triethylamine.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
The product, 2-{[2-(2-chloro-6-fluorobenzyloxy)phenyl]methylidene}propanedinitrile, may precipitate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Table 2: Expected Quantitative Data for Knoevenagel Condensation
| Parameter | Value |
| Typical Yield | >90% |
| Purity (by NMR) | >95% |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature |
Potential Biological Significance and Signaling Pathways
While direct biological data for this compound is limited, research on analogous structures provides insights into its potential therapeutic applications. For instance, a structurally similar compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde (CCY-1a-E2), has demonstrated potent anti-leukemic activity.[2] This compound was shown to induce G2/M phase arrest and apoptosis in HL-60 leukemia cells.[2]
This suggests that derivatives of this compound could potentially modulate cell cycle and apoptotic pathways. The aldehyde group is a key feature that can interact with biological targets, and the substituted benzyl ether moiety can influence binding affinity and selectivity.
Furthermore, the precursor, 2-chloro-6-fluorobenzaldehyde, is a known intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors.[3] This highlights the potential for the 2-chloro-6-fluorobenzyl moiety to be incorporated into other bioactive scaffolds.
Visualizations
Synthetic Pathway Diagram
Caption: Synthesis of the target intermediate.
Experimental Workflow for Downstream Synthesis
References
- 1. 2-Chloro-6-fluorobenzaldehyde 95 387-45-1 [sigmaaldrich.com]
- 2. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for purity assessment, stability studies, and quality control purposes.
High-Performance Liquid Chromatography (HPLC) for Quantification
This method describes a robust reversed-phase HPLC protocol for the separation and quantification of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Standard: A certified reference standard of this compound.
Experimental Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The recommended starting gradient is provided in the table below.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.
-
Calibration: Inject the working standards to construct a calibration curve by plotting the peak area against the concentration.
-
Analysis: Inject the sample solution and determine the concentration of the analyte from the calibration curve.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 50-90% B; 10-15 min: 90% B; 15.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Expected Retention Time | ~ 8-12 min |
Experimental Workflow
Application Notes and Protocols for 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is a chemical compound with potential applications in pharmaceutical and material sciences.[1] For researchers in drug discovery and development, understanding the solubility of this compound in dimethyl sulfoxide (DMSO) is critical. DMSO is a polar aprotic solvent widely utilized for dissolving a broad spectrum of compounds for in vitro assays.[2] Its miscibility with water and most organic solvents makes it an ideal vehicle for delivering test compounds to biological systems.[2] However, the concentration of DMSO can impact cellular physiology; therefore, determining the maximum solubility is essential for maintaining data integrity and ensuring experimental reproducibility.[2]
These application notes provide a comprehensive guide to understanding and determining the solubility of this compound in DMSO.
Data Presentation: Solubility of this compound in DMSO
| Parameter | Value | Units | Method | Temperature (°C) |
| Kinetic Solubility | User-defined | µg/mL | Titration/Spectrophotometry[3] | 25 |
| Thermodynamic Solubility | User-defined | mg/mL | Shake-Flask Method[3] | 25 |
| High-Throughput Solubility | User-defined | mM | Nephelometry/UV Assay[4] | 37 |
| NMR-Based Solubility | User-defined | mM | 1H NMR[5] | Room Temperature |
Experimental Protocols
This section provides a detailed methodology for determining the solubility of this compound in DMSO using the equilibrium shake-flask method, which is considered a reliable method for determining thermodynamic solubility.[3]
Objective: To determine the maximum solubility of this compound in anhydrous DMSO at room temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
High-speed microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
Appropriate analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer)
-
Methanol or acetonitrile (for dilution)
Protocol:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.[2]
-
Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.[2]
-
Vortex the mixture vigorously for 2-3 minutes to promote dissolution.[2]
-
If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.[2]
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature for 24 hours to allow the solution to reach equilibrium.[2]
-
Gently agitate the solution periodically during this incubation period.
-
-
Separation of Undissolved Solid:
-
Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[2]
-
-
Determination of Solute Concentration:
-
Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.[2]
-
Dilute the collected supernatant with a suitable solvent in which this compound is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile).[2]
-
Determine the concentration of the compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[2]
-
-
Calculation of Solubility:
-
Calculate the original concentration in the DMSO supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of this compound in DMSO at room temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of a compound in DMSO.
Caption: Workflow for determining compound solubility in DMSO.
Related Applications
While the primary focus of this document is the solubility of this compound, it is noteworthy that the structurally related precursor, 2-chloro-6-fluorobenzaldehyde, is a versatile intermediate in the synthesis of various pharmaceutical compounds.[6] It is notably used in the production of penicillinase-resistant antibiotics such as flucloxacillin and dicloxacillin.[6][7] The unique substitution pattern of chlorine and fluorine on the benzaldehyde ring is crucial for the efficacy of these antibiotics.[6] Furthermore, 2-chloro-6-fluorobenzaldehyde is utilized in the synthesis of pesticides and novel copolymers.[7][8]
The diagram below illustrates the general role of 2-chloro-6-fluorobenzaldehyde as a precursor in synthesis.
Caption: Synthetic applications of 2-chloro-6-fluorobenzaldehyde.
References
- 1. appchemical.com [appchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. 2-Chloro-6-fluorobenzaldehyde 95 387-45-1 [sigmaaldrich.com]
Application Notes and Protocols for the Spectroscopic Analysis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde. This document includes predicted spectral data, comprehensive experimental protocols, and visual workflows to guide researchers in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
Predicted ¹H and ¹³C NMR Data
While experimental spectra for this compound are not widely available, the following tables present predicted chemical shifts (δ) in parts per million (ppm) based on the analysis of structurally similar compounds. The predictions are for spectra recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | s | 1H | Aldehydic proton (-CHO) |
| ~7.9 - 7.5 | m | 4H | Aromatic protons |
| ~7.4 - 7.1 | m | 3H | Aromatic protons |
| ~5.3 | s | 2H | Methylene protons (-O-CH₂-) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (Aldehyde) |
| ~160 | C-O (Aromatic) |
| ~160 (d, J ≈ 250 Hz) | C-F (Aromatic) |
| ~135 - 115 | Aromatic carbons |
| ~70 | -O-CH₂- |
Note: Predicted values are based on empirical data and may vary from experimental results. 'd' denotes a doublet due to carbon-fluorine coupling, and 'm' denotes a multiplet.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1.2.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
1.2.2. Instrument Parameters
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
1.2.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
NMR Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
The following table outlines the predicted major fragments for this compound under electron ionization (EI) conditions. The molecular weight of the compound is 264.68 g/mol .
Table 3: Predicted EI-MS Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 264/266 | [M]⁺˙ | - |
| 157/159 | [C₇H₃ClFO]⁺ | C₇H₅O |
| 125 | [C₇H₄O-CH₂]⁺ | C₇H₄ClFO |
| 105 | [C₇H₅O]⁺ | C₇H₅ClFO |
| 97 | [C₆H₄F]⁺ | C₈H₄ClO₂ |
| 77 | [C₆H₅]⁺ | C₈H₅ClFO₂ |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 264/266) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
Experimental Protocol for Mass Spectrometry
This protocol describes a general procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
2.2.1. Sample Preparation
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
2.2.2. GC-MS Parameters
-
Gas Chromatograph:
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
-
Source Temperature: 230 °C
-
2.2.3. Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern to confirm the structure.
Mass Spectrometry Experimental Workflow and Fragmentation Pathway
Application Notes and Protocols for 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde: A Case of Limited Publicly Available Data
A Note to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search of scientific literature and chemical databases for experimental protocols and application notes specifically pertaining to 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde (CAS Number: 336880-01-4) has yielded limited publicly available information. The primary data found for this compound relates to its chemical identification, including its molecular formula (C14H10ClFO2), molecular weight (264.68 g/mol ), and some spectral data.[1][2] While it is listed by chemical suppliers, detailed experimental procedures, biological activity data, and its applications in signaling pathways or drug development are not extensively documented in the reviewed literature. One study mentions its use as a reagent in the synthesis of imidazolidine derivatives with potential schistosomicidal activity, but a detailed protocol for its use was not provided.[3]
Due to this scarcity of detailed experimental information, we are unable to provide the requested in-depth application notes and protocols for this compound at this time.
However, to fulfill your request for detailed, structured experimental information and visualizations, we are providing comprehensive application notes and protocols for a closely related and well-documented compound: 2-Chloro-6-fluorobenzaldehyde (CAS Number: 387-45-1). This compound is a key precursor in various synthetic processes and its applications are extensively reported.[4][5][6] We believe this information will serve as a valuable example of the content and format you are seeking.
Application Notes and Protocols: 2-Chloro-6-fluorobenzaldehyde
Introduction
2-Chloro-6-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] Its chemical structure, featuring an aldehyde group ortho to both a chlorine and a fluorine atom, provides unique reactivity that is leveraged in the creation of complex molecules.[4] These application notes detail its primary uses and provide protocols for its synthesis and key reactions.
Key Applications:
-
Pharmaceutical Synthesis: A primary application of 2-Chloro-6-fluorobenzaldehyde is in the synthesis of β-lactam antibiotics, particularly the penicillinase-resistant penicillin, flucloxacillin.[4] It is a crucial building block for the isoxazole side chain of these antibiotics.[4]
-
Agrochemical Synthesis: This compound is also utilized in the manufacturing of high-efficiency, low-toxicity fungicides.[5]
-
Organic Synthesis: It is a versatile reagent in various organic reactions, including Knoevenagel condensations, to form new carbon-carbon bonds.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene
This protocol describes a two-step industrial method involving side-chain chlorination followed by hydrolysis.[5][7]
Workflow for the Synthesis of 2-Chloro-6-fluorobenzaldehyde
Caption: Workflow for the synthesis of 2-chloro-6-fluorobenzaldehyde.
Methodology:
-
Side-Chain Chlorination:
-
A 500 mL four-necked glass reaction flask is equipped with a reflux condenser, gas inlet tube, thermometer, and mechanical stirrer.[5]
-
The flask is charged with 250 g of 2-chloro-6-fluorotoluene.[5]
-
The reaction mixture is heated to 150-180 °C with stirring under irradiation from a metal halide lamp.[5]
-
Chlorine gas is bubbled through the mixture. The reaction is monitored by gas chromatography (GC) until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[5]
-
The system is then purged with nitrogen to remove excess chlorine.[5]
-
-
Hydrolysis:
-
To the crude chlorinated mixture, 0.5-1.0 g of an iron-based solid superacid catalyst is added.[5]
-
The temperature is maintained at 150-180 °C.[5]
-
37.5-40 g of water is added dropwise over 2-3 hours.[5]
-
The mixture is stirred for an additional 4 hours to ensure complete conversion, as monitored by GC.[5]
-
-
Work-up and Purification:
-
The reaction mixture is cooled to 80-100 °C.[7]
-
An alkali solution (e.g., sodium carbonate) is added to adjust the pH to ≥ 8.[7]
-
The layers are allowed to separate, and the organic phase is collected.[7]
-
The crude product is purified by reduced pressure distillation to yield 2-chloro-6-fluorobenzaldehyde.[8]
-
Quantitative Data for Synthesis
| Parameter | Value | Reference(s) |
| Starting Material | 250 g of 2-Chloro-6-fluorotoluene | [5] |
| Chlorination Temperature | 150-180 °C | [5] |
| Hydrolysis Temperature | 150-180 °C | [5] |
| Water for Hydrolysis | 37.5 - 40 g | [5] |
| Hydrolysis Time | 4-5 hours | [8] |
| Final Purity | >99% | [5] |
| Approximate Yield | ~90% | [5] |
Protocol 2: Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde with an active methylene compound, such as methyl cyanoacetate.
Knoevenagel Condensation Reaction Workflow
Caption: Knoevenagel condensation reaction workflow.
Methodology:
-
In a suitable reaction vessel, dissolve 2-Chloro-6-fluorobenzaldehyde (1.0 eq.) and methyl cyanoacetate (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1-0.2 eq.) to the stirred solution.[6]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product.
-
The product can be purified by crystallization or column chromatography.
Signaling Pathway Visualization
While 2-Chloro-6-fluorobenzaldehyde is a synthetic intermediate and not typically involved directly in signaling pathways, its end-product, flucloxacillin, has a well-defined mechanism of action.
Mechanism of Action of Flucloxacillin
Caption: Mechanism of action of beta-lactam antibiotics like Flucloxacillin.
This diagram illustrates that flucloxacillin inhibits penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death.
References
- 1. appchemical.com [appchemical.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Compound 2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde - Chemdiv [chemdiv.com]
Application Notes and Protocols for 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde is a substituted benzyloxybenzaldehyde derivative that holds potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a reactive aldehyde group and a substituted benzyl ether moiety, makes it a valuable scaffold for the synthesis of a diverse range of complex organic molecules. This class of compounds has garnered interest for its potential biological activities, including anticancer and enzyme inhibitory properties. The strategic placement of the chloro and fluoro substituents on the benzyl ring can influence the molecule's conformational properties and its interactions with biological targets.
These application notes provide a comprehensive overview of the synthesis and potential applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis. This robust and widely applicable method involves the O-alkylation of a phenol with an alkyl halide. In this specific synthesis, salicylaldehyde (2-hydroxybenzaldehyde) is reacted with 2-chloro-6-fluorobenzyl bromide in the presence of a base.
Reaction Scheme:
Caption: Williamson ether synthesis of the target compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous benzyloxybenzaldehyde derivatives.
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
2-Chloro-6-fluorobenzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: To the solution, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).
-
Addition of Alkyl Halide: While stirring the suspension, add 2-chloro-6-fluorobenzyl bromide (1.0 - 1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the pure this compound.
Quantitative Data
The following table provides representative data for the synthesis of analogous benzyloxybenzaldehyde derivatives, which can be used as a reference for the synthesis of the target compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Salicylaldehyde | 2-Chlorobenzyl bromide | K₂CO₃ | DMF | 70-80 | 12-16 | Not specified |
| Salicylaldehyde | 4-Chlorobenzyl bromide | K₂CO₃ | DMF | 70-80 | 12-16 | Not specified |
Note: Specific yield for the target compound is not available in the searched literature. Yields for Williamson ether syntheses of similar compounds typically range from moderate to high, depending on the specific substrates and reaction conditions.
Applications in Organic Synthesis
This compound serves as a valuable building block for the synthesis of more complex molecules. The aldehyde functionality is a versatile handle for a variety of chemical transformations.
Key Reactions of the Aldehyde Group:
-
Reductive Amination: To introduce amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Grignard and Organolithium Reactions: To form secondary alcohols.
-
Aldol Condensation: To form α,β-unsaturated aldehydes or ketones.
-
Oxidation: To form the corresponding carboxylic acid.
-
Formation of Imines and Hydrazones: For further functionalization or as bioactive molecules themselves.
Workflow for Further Derivatization
Caption: Potential synthetic transformations of the title compound.
Applications in Medicinal Chemistry
Derivatives of benzyloxybenzaldehyde have shown promise in several therapeutic areas, particularly in oncology. The aldehyde group can be a key pharmacophoric feature or a precursor to other functional groups that interact with biological targets.
Inhibition of Aldehyde Dehydrogenase (ALDH)
Several benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family that plays a crucial role in cellular detoxification and is often overexpressed in cancer stem cells. Inhibition of ALDH can lead to increased sensitivity of cancer cells to chemotherapy.
Anticancer Activity
Studies on analogous compounds, such as 2-[(2-chlorobenzyl)oxy]benzaldehyde and 2-[(4-chlorobenzyl)oxy]benzaldehyde, have demonstrated significant cytotoxic activity against cancer cell lines like HL-60. This suggests that this compound and its derivatives could also possess anticancer properties.
Signaling Pathway Context
Caption: Potential mechanism of action in cancer cells.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and other areas of organic synthesis. The straightforward synthesis via Williamson etherification, coupled with the versatile reactivity of the aldehyde group, makes it an attractive building block for researchers. Further exploration of its biological activities and applications in the synthesis of complex target molecules is warranted.
Application Notes and Protocols for 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde as a key intermediate in the synthesis of novel compounds. This document outlines its synthesis and proposes its use in several fundamental organic reactions to construct more complex molecules with potential biological activity. The protocols provided are based on established chemical principles and are intended to serve as a starting point for further research and development.
Introduction
This compound is an aromatic aldehyde that holds significant promise as a building block in medicinal chemistry and materials science. Its structure combines a reactive aldehyde group with a substituted benzyl ether moiety. The presence of both chloro and fluoro substituents on the benzyl ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including condensation reactions and the synthesis of heterocyclic systems. This document details the synthesis of this building block and explores its potential in creating novel molecular architectures.
Synthesis of this compound
The title compound can be synthesized via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1] In this case, salicylaldehyde is deprotonated by a weak base to form a phenoxide, which then reacts with 2-chloro-6-fluorobenzyl bromide.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Salicylaldehyde
-
2-Chloro-6-fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in DMF or acetonitrile, add anhydrous potassium carbonate (1.5-2.0 eq).
-
To this suspension, add 2-chloro-6-fluorobenzyl bromide (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, this compound.
Quantitative Data for Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| Salicylaldehyde | 1.0 | 122.12 | 1.22 g |
| 2-Chloro-6-fluorobenzyl bromide | 1.1 | 224.46 | 2.47 g |
| Potassium Carbonate | 2.0 | 138.21 | 2.76 g |
| DMF | - | - | 50 mL |
Expected Yield: 80-90%
Caption: Synthetic workflow for this compound.
Application 1: Knoevenagel Condensation
The Knoevenagel condensation is a key carbon-carbon bond-forming reaction where an aldehyde reacts with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[3] These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[3] this compound is expected to readily undergo this reaction.
Experimental Protocol: Synthesis of 2-{[2-(2-Chloro-6-fluorobenzyl)oxy]benzylidene}malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate will form. Filter the solid product using a Buchner funnel and wash with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.
-
Dry the product under vacuum.
Quantitative Data for Knoevenagel Condensation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| This compound | 1.0 | 264.68 | 2.65 g |
| Malononitrile | 1.0 | 66.06 | 0.66 g |
| Piperidine | 0.1 | 85.15 | 0.085 g (approx. 100 µL) |
| Ethanol | - | - | 20 mL |
Expected Yield: 85-95%
Caption: Experimental workflow for the Knoevenagel condensation.
Application 2: Synthesis of Schiff Bases
Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde.[4] They are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties, making them important in drug discovery.[4]
Experimental Protocol: Synthesis of a Novel Schiff Base
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0 mmol of aniline in 10 mL of absolute ethanol.
-
Add the aniline solution to the aldehyde solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[4]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours with continuous stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.
Quantitative Data for Schiff Base Synthesis
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 1.0 mmol scale) |
| This compound | 1.0 | 264.68 | 0.265 g |
| Aniline | 1.0 | 93.13 | 0.093 g |
| Absolute Ethanol | - | - | 20 mL |
| Glacial Acetic Acid | catalytic | - | 2-3 drops |
Expected Yield: 70-85%
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzaldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzaldehyde is a significant compound in various industries, including pharmaceuticals, food, and cosmetics. It is used as a precursor in the synthesis of many other compounds and as a flavoring agent. However, it can also be an impurity or a degradation product, for instance, from the oxidation of benzyl alcohol, a common preservative in injectable formulations.[1] The presence of benzaldehyde needs to be carefully monitored due to its potential reactivity and toxicity, which includes neurotoxic and allergic reactions.[1] This application note provides a detailed protocol for the quantitative analysis of benzaldehydes using High-Performance Liquid Chromatography (HPLC) with UV detection, a simple, rapid, and accurate method for this purpose.[2]
Experimental Protocols
This section details the methodologies for the HPLC analysis of benzaldehydes. Two primary methods are presented: a direct analysis by reverse-phase HPLC with UV detection and an analysis following derivatization for enhanced sensitivity, particularly for trace-level detection.
Protocol 1: Direct Analysis by Reverse-Phase HPLC with UV Detection
This protocol is suitable for the quantification of benzaldehyde in samples where it is present at concentrations detectable by UV absorbance.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Zorbax StableBond C18, 250 x 4.6 mm, 5 µm or Waters μ-Bondapak C18, 300 mm x 3.9 mm, 10 µm)[1][3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid or Formic Acid (for mobile phase pH adjustment)
-
Benzaldehyde standard
-
Sample containing benzaldehyde
2. Chromatographic Conditions A summary of typical isocratic chromatographic conditions is provided in the table below.
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax StableBond C18 (250 x 4.6 mm, 5 µm)[1] | Novapak C18 (250 mm x 4.5 mm, 5 µm)[2] |
| Mobile Phase | Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v)[1] | Acetonitrile:Water (50:50, v/v)[2] |
| Flow Rate | 2.0 mL/min[1] | 1.2 mL/min[2] |
| Detection Wavelength | 254 nm[1] | 254 nm[2] |
| Injection Volume | 20 µL[1] | 20 µL[2] |
| Column Temperature | 25°C[1] | Ambient |
3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of benzaldehyde (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples like injectable formulations, a simple dilution with the mobile phase may be sufficient.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared working standards in ascending order of concentration.
-
Inject the prepared samples.
-
Record the chromatograms and the peak areas for benzaldehyde.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area versus the concentration of the benzaldehyde standards.
-
Determine the concentration of benzaldehyde in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Analysis after Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is employed for the analysis of trace levels of benzaldehydes and other carbonyl compounds, often in environmental samples like air. Derivatization with DNPH forms stable hydrazone derivatives that can be detected with high sensitivity by HPLC-UV.[4][5]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Welch Uitisil® XB-C18 4.6×250mm, 5μm)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent
-
Benzaldehyde standard and other carbonyl standards
-
Sample containing aldehydes/ketones
2. Derivatization Procedure
-
For air samples, draw a known volume of air through a cartridge containing acidified DNPH.[4]
-
The trapped carbonyl compounds react with DNPH to form stable hydrazone derivatives.[4]
-
Elute the derivatives from the cartridge with acetonitrile.[5]
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Welch Uitisil® XB-C18 (4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | Isocratic: Acetonitrile:Water (65:35, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 360 nm[5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 30°C[5] |
4. Standard and Sample Preparation
-
Standard Mixture: Use a reference standard mixture of aldehyde and ketone-DNPH derivatives.[5]
-
Sample: The eluate from the DNPH cartridge containing the derivatized sample is used for injection after appropriate dilution, if necessary.
5. Analysis and Data Processing The analysis and data processing steps are similar to Protocol 1, using the DNPH-derivatized standards to construct the calibration curve.
Data Presentation
The following tables summarize the quantitative data from validated HPLC methods for benzaldehyde analysis.
Table 1: Method Validation Parameters for Direct HPLC-UV Analysis
| Parameter | Result | Reference |
| Linearity (r) | > 0.99927 | [1] |
| Precision (Repeatability, RSD) | < 0.96% | [1] |
| Intermediate Precision (RSD) | < 0.97% | [1] |
| Accuracy (Recovery) | 98.76 - 101.22% | [1] |
| Linearity Range | 0.24 to 1.92 µg/mL | [6] |
Table 2: Method Validation Parameters for HPLC-FL Analysis after Derivatization
| Parameter | Result | Reference |
| Linearity Range | 0.003 to 5 nmol/mL | [7][8] |
| Limit of Detection (LOD) | 0.07 µg/ml | [2] |
| Limit of Quantification (LOQ) | 0.21 µg/ml | [2] |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of benzaldehydes.
Caption: Key parameters for HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. waters.com [waters.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 8. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions for researchers synthesizing 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde. The synthesis is typically achieved via a Williamson ether synthesis, an SN2 reaction between the phenoxide of salicylaldehyde and an appropriate 2-chloro-6-fluorobenzyl halide.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound? This synthesis is a classic Williamson ether synthesis. It involves the deprotonation of the hydroxyl group on salicylaldehyde by a base to form a sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl halide (e.g., bromide or chloride) in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether product.[1][2][3]
Q2: What are the recommended starting materials for this synthesis? The key starting materials are:
-
Phenol: Salicylaldehyde (2-hydroxybenzaldehyde).
-
Alkylating Agent: 2-Chloro-6-fluorobenzyl bromide or 2-chloro-6-fluorobenzyl chloride. The bromide is generally more reactive and may lead to higher yields or faster reaction times.
-
Base: A suitable base is required to deprotonate the salicylaldehyde. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or stronger bases like sodium hydride (NaH).[3][4]
-
Solvent: A polar aprotic solvent is typically used, such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone.[3][5]
Q3: Why is the Williamson ether synthesis a suitable method for this specific product? This method is highly effective because 2-chloro-6-fluorobenzyl halide is a primary benzylic halide. Primary halides are ideal substrates for SN2 reactions and are less prone to the competing E2 elimination side reaction, which can reduce yields.[1][2]
Q4: Can a phase-transfer catalyst (PTC) be used to improve the reaction? Yes, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or a crown ether can be beneficial.[6] A PTC helps transfer the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent is dissolved, often leading to faster reaction rates and higher yields, especially in biphasic systems.[6][7][8]
Synthesis Pathway and Workflow
The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. studylib.net [studylib.net]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Purification of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde (CAS: 336880-01-4).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via a Williamson ether synthesis. The most probable impurities are the unreacted starting materials: 2-hydroxybenzaldehyde (salicylaldehyde) and 2-chloro-6-fluorobenzyl chloride/bromide. Additionally, any unreacted base used to deprotonate the 2-hydroxybenzaldehyde may also be present.
Q2: How can I effectively remove unreacted 2-hydroxybenzaldehyde?
A2: Unreacted 2-hydroxybenzaldehyde, being a phenol, is acidic. It can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base solution, such as 1M sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃). The deprotonated phenoxide salt will partition into the aqueous layer, which can then be separated.
Q3: Is column chromatography a suitable method for purifying this compound?
A3: Yes, silica gel column chromatography is a highly effective technique for purifying this compound, especially for removing non-polar impurities like unreacted 2-chloro-6-fluorobenzyl halide or when high purity (>98%) is required.
Q4: Can I use recrystallization for purification?
A4: Recrystallization is a viable and efficient method if the crude product is a solid and the impurities have different solubility profiles. It is an excellent final purification step to obtain highly pure, crystalline material.[1] Good starting solvents to test are ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes.[1]
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate) to resolve the product from impurities. The spots can be visualized under a UV lamp (254 nm). For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is recommended.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The product is an oil and will not crystallize. | 1. Presence of residual solvent. 2. Significant amount of impurities depressing the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Attempt to triturate the oil with a cold, non-polar solvent (e.g., hexanes or pentane) to induce crystallization. 3. Purify the oil using silica gel column chromatography. |
| Low yield after aqueous workup. | 1. The product has some solubility in the aqueous wash solution. 2. An emulsion formed during extraction, leading to product loss at the interface. | 1. Minimize the volume of aqueous washes. 2. Perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product. 3. To break emulsions, add brine (saturated NaCl solution) or pass the mixture through a pad of Celite. |
| Multiple, overlapping spots on TLC after purification. | 1. The chosen purification method was ineffective. 2. The compound may be degrading on the TLC plate (if silica is acidic). | 1. If recrystallization failed, use column chromatography. 2. If column chromatography failed, optimize the eluent system for better separation. A shallower gradient or an isocratic elution might be necessary. 3. Consider using TLC plates treated with a base (e.g., triethylamine) or using neutral alumina instead of silica gel. |
| Product degrades during column chromatography. | Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to oxidation or other side reactions. | 1. Use silica gel that has been neutralized by pre-rinsing the column with the eluent containing a small amount of a volatile base like triethylamine (~0.1-1%). 2. Work quickly and avoid leaving the compound on the column for an extended period.[3] |
Data Presentation
The choice between column chromatography and recrystallization depends on the impurity profile, the desired purity, and the scale of the experiment.
| Parameter | Column Chromatography | Recrystallization |
| Primary Use | Removing impurities with similar polarity; Purifying oils. | Removing small amounts of impurities from a solid product. |
| Typical Purity | >98% | >99% (if successful) |
| Stationary Phase | Silica Gel | N/A |
| Common Mobile Phase / Solvent | Hexanes/Ethyl Acetate Gradient | Ethanol, Isopropanol, or Ethyl Acetate/Hexanes |
| Advantages | Highly versatile; separates complex mixtures. | Simple, cost-effective, scalable, yields high-purity crystals. |
| Disadvantages | More time-consuming, requires larger solvent volumes, potential for product loss/degradation on the column. | Dependent on the compound being a solid, requires suitable solvent, potential for significant product loss in the mother liquor. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying the title compound on a gram scale.
-
Eluent Selection: Using TLC, determine an appropriate eluent system. Start with a mixture of n-hexane and ethyl acetate. An ideal system gives the target compound an Rf value of approximately 0.25-0.35 (e.g., 5:1 Hexanes:Ethyl Acetate).[1]
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, packed using the determined eluent system (wet slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
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Elution: Begin elution with the chosen solvent system. Collect fractions in test tubes or vials. Monitor the elution process by collecting small spots from the fractions onto a TLC plate and checking under a UV lamp.
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Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable as a final purification step for the solid product.
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Solvent Selection: Place a small amount of the crude solid in a test tube. Add a potential solvent (e.g., ethanol) dropwise while heating. A good solvent will dissolve the compound when hot but not at room temperature. If one solvent is too effective (dissolves at room temp) and another is too ineffective (insoluble when hot), a two-solvent system (e.g., ethyl acetate/hexanes) may be used.[1]
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Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to fully dissolve it.
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Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper to remove them.
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Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
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Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Mandatory Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step workflow for column chromatography.
References
Technical Support Center: Degradation of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, which includes a benzyl ether linkage, a benzaldehyde group, and a halogenated aromatic ring, the primary degradation pathways are anticipated to be:
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Hydrolysis: Cleavage of the ether bond, particularly under acidic conditions, to yield 2-chloro-6-fluorobenzyl alcohol and salicylaldehyde.[1][2][3][4]
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Oxidation: Conversion of the aldehyde group to a carboxylic acid, forming 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid. This can be accelerated by exposure to air (auto-oxidation), oxidizing agents, and light.
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Photodegradation: Exposure to light, especially UV radiation, can lead to the cleavage of the C-Cl and C-F bonds on the aromatic ring, as well as promoting oxidative degradation.[5]
Q2: My solution of this compound is turning yellow. What could be the cause?
A2: A yellow discoloration can be indicative of degradation. The most likely cause is the oxidation of the aldehyde functional group to the corresponding carboxylic acid or the formation of other chromophoric degradation products. This process can be accelerated by exposure to air and light. Ensure your solutions are stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q3: I am observing a loss of the parent compound in my stability study under acidic conditions. What is the likely degradation product?
A3: Under acidic conditions, the ether linkage is susceptible to hydrolysis.[1][2][3][4] The primary degradation products would be 2-chloro-6-fluorobenzyl alcohol and salicylaldehyde. You can confirm this by using analytical techniques such as HPLC with UV detection or LC-MS to identify these expected products.
Q4: Is the compound susceptible to degradation under basic conditions?
A4: While the ether linkage is generally more stable under basic conditions compared to acidic conditions, degradation can still occur, albeit likely at a slower rate. The aldehyde group may be susceptible to base-catalyzed reactions. It is recommended to conduct forced degradation studies under basic conditions to assess this potential liability.
Q5: What analytical techniques are recommended for monitoring the degradation of this compound?
A5: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9] A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products. For structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[10]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Additional peaks appear in the HPLC chromatogram of a sample of this compound that were not present in the initial analysis.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review Storage Conditions: Ensure the sample was stored protected from light, at the recommended temperature, and under an inert atmosphere if necessary. |
| 2. Check Solvent Stability: Verify that the solvent used to dissolve the sample is not causing degradation. Some organic solvents can contain peroxides or other impurities that may react with the analyte. Use fresh, high-purity solvents. | |
| 3. Perform Forced Degradation: To identify the unexpected peaks, perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This can help in confirming the identity of the new peaks. | |
| Contamination | 1. Blank Injection: Inject a blank (solvent only) to check for contamination from the solvent or HPLC system. |
| 2. Cleanliness of Glassware: Ensure all glassware used for sample preparation is scrupulously clean. |
Issue 2: Poor Mass Balance in Stability Studies
Symptom: The sum of the assay of the parent compound and the known degradation products is significantly less than 100%.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Formation of Non-UV Active Degradants | 1. Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with the UV detector. |
| Formation of Volatile Degradants | 1. GC-MS Analysis: Analyze the sample headspace or a direct injection (if appropriate) by Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile degradation products. |
| Incomplete Elution from HPLC Column | 1. Modify HPLC Method: The degradation products may be strongly retained on the column. Modify the HPLC method by increasing the organic solvent concentration in the mobile phase at the end of the gradient or using a stronger solvent to ensure all components are eluted. |
| Precipitation of Degradants | 1. Visual Inspection: Visually inspect the sample solution for any signs of precipitation. |
| 2. Solubility Check: Assess the solubility of potential degradation products in the sample solvent. A change in solvent may be necessary. |
Quantitative Data Summary
The following tables provide representative data from forced degradation studies on this compound. These are illustrative examples to guide experimental design and data interpretation. Actual results may vary based on specific experimental conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration | Temperature (°C) | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 | ~15% | 2-Chloro-6-fluorobenzyl alcohol, Salicylaldehyde |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80 | ~5% | 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid |
| Oxidation | 3% H₂O₂ | 24 hours | 25 (Ambient) | ~20% | 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid |
| Thermal | Dry Heat | 48 hours | 105 | ~8% | Unidentified polar and non-polar degradants |
| Photolytic | ICH Option 2 | - | 25 (Ambient) | ~12% | 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid, potential dehalogenated species |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Studies
1.1 Acid Hydrolysis:
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Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
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Add an equal volume of 0.1 M hydrochloric acid.
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Heat the solution at 80°C for 24 hours.
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At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
1.2 Base Hydrolysis:
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Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
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Add an equal volume of 0.1 M sodium hydroxide.
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Heat the solution at 80°C for 24 hours.
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At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
1.3 Oxidative Degradation:
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Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
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Add an equal volume of 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours, protected from light.
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At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
1.4 Thermal Degradation:
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Place a solid sample of this compound in a controlled temperature oven at 105°C for 48 hours.
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At specified time points, withdraw a portion of the sample, dissolve it in a suitable solvent, and dilute with the mobile phase for HPLC analysis.
1.5 Photolytic Degradation:
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Expose a solution of this compound (1 mg/mL) in a photostability chamber according to ICH Q1B guidelines (Option 2: exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter).
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Simultaneously, keep a control sample protected from light under the same temperature conditions.
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After the exposure period, dilute the samples with the mobile phase for HPLC analysis.[1][11]
Protocol 2: Stability-Indicating HPLC Method
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System Preparation: Set up the HPLC system according to the parameters outlined in Table 2.
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Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
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Sample Preparation: Dilute the samples from the forced degradation studies to a similar concentration as the standard solution using the mobile phase.
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Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Data Evaluation: Identify the peak for the parent compound and the degradation products. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Visualizations
Caption: Potential degradation pathways of the target molecule.
Caption: Workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. fda.gov [fda.gov]
Overcoming solubility issues with 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde. Our resources are designed to help you overcome common experimental challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a substituted benzaldehyde. While direct research on this specific molecule is limited in publicly available literature, its structural components are of interest in medicinal chemistry. Notably, the related compound 2-chloro-6-fluorobenzaldehyde serves as a precursor in the synthesis of penicillinase-resistant antibiotics such as flucloxacillin.[1] Additionally, derivatives containing the 2-chloro-6-fluorobenzyl moiety have been investigated as potent inhibitors of HIV-1 reverse transcriptase, suggesting potential applications in antiviral drug discovery.
Q2: I am having trouble dissolving this compound. What are its general solubility properties?
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
Problem: Your stock solution of this compound, prepared in an organic solvent like DMSO, precipitates when diluted into your aqueous experimental buffer (e.g., PBS, cell culture media).
Cause: This is a common phenomenon for hydrophobic compounds when the solvent environment abruptly changes from organic to aqueous.
Solutions:
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Optimize Dilution Technique: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vortexing aqueous buffer. This promotes rapid dispersal and can prevent the formation of localized high concentrations that lead to precipitation.
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Use a Co-solvent: Maintain a small percentage of an organic co-solvent in your final aqueous solution. It is crucial to determine the maximum percentage of the co-solvent that your experimental system (e.g., cells, enzymes) can tolerate without affecting the results. Always include a vehicle control with the same co-solvent concentration in your experiments.
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Sonication: After dilution, sonicate the solution to help break up any initial precipitate and promote dissolution.
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Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, ensure that the compound is stable at the temperature used.
Issue 2: Preparing a Stock Solution
Problem: You are unsure which solvent to use to prepare a concentrated stock solution of this compound.
Solution:
Based on the properties of similar compounds, the following organic solvents are recommended for preparing stock solutions. It is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific needs.
Recommended Solvents for Stock Solutions:
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Dimethyl Sulfoxide (DMSO)
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Dimethylformamide (DMF)
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Ethanol
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Methanol
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | High |
| Dimethylformamide (DMF) | High |
| Ethanol | Moderate |
| Methanol | Moderate |
| Water | Very Low |
Note: This data is estimated based on the solubility of structurally similar compounds. It is highly recommended to determine the experimental solubility for your specific application.
Experimental Protocols
Protocol 1: Gravimetric Determination of Solubility
This protocol provides a fundamental method for quantitatively determining the solubility of this compound in a specific solvent.
Materials:
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This compound
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Selected solvent (e.g., DMSO, ethanol)
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Analytical balance
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Vials with screw caps
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Thermostatic shaker or water bath
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Filtration apparatus (e.g., syringe filters with appropriate membrane)
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Evaporating dish
Procedure:
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Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
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Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) and agitate until equilibrium is reached (typically 24-48 hours). Ensure undissolved solid remains.
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Filter the saturated solution to remove any undissolved solid.
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Accurately weigh a clean, dry evaporating dish.
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Transfer a known volume of the filtered saturated solution to the evaporating dish.
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Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
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Once the solvent is completely evaporated, reweigh the evaporating dish containing the dried solute.
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Calculate the solubility in mg/mL or mol/L.
Visualizations
Diagram 1: General Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for addressing compound precipitation.
Diagram 2: Potential Application in Antiviral Research
Given that derivatives of the 2-chloro-6-fluorobenzyl moiety have shown activity against HIV-1 reverse transcriptase, a potential, though unconfirmed, mechanism of action for compounds like this compound could involve the inhibition of viral replication. The following diagram illustrates a simplified conceptual pathway.
Caption: A hypothetical pathway illustrating potential antiviral activity.
References
Technical Support Center: Synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of salicylaldehyde with a 2-chloro-6-fluorobenzyl halide (e.g., chloride or bromide) in the presence of a base.
Q2: What are the potential side reactions in this synthesis?
A2: The primary side reactions of concern include:
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C-alkylation: The alkylation of the aromatic ring of salicylaldehyde instead of the hydroxyl group.
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Elimination: Base-catalyzed elimination of the 2-chloro-6-fluorobenzyl halide to form 2-chloro-6-fluorotoluene derivatives.
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Over-alkylation: Dialkylation of salicylaldehyde, though less common.
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Aldehyde reactions: Self-condensation or other reactions of the salicylaldehyde starting material under basic conditions.
Q3: How can I minimize the formation of side products?
A3: To minimize side products, careful control of reaction conditions is crucial. Key strategies include:
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Choice of Base: Using a milder base can reduce the extent of elimination and aldehyde side reactions.
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Reaction Temperature: Lowering the reaction temperature generally favors the desired SN2 substitution over elimination.
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Solvent Selection: The choice of solvent can influence the nucleophilicity of the phenoxide and the solubility of the reactants.
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Order of Addition: Slowly adding the alkylating agent to the mixture of salicylaldehyde and base can help control the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure stoichiometric amounts of reactants and base are used.- Check the purity of starting materials. |
| Significant side product formation. | - Refer to the solutions for minimizing specific side products below. | |
| Presence of C-Alkylated Impurity | The phenoxide ion is an ambident nucleophile, allowing for alkylation on the ring.[1] | - Use a less polar solvent to favor O-alkylation.- Employ a counter-ion for the phenoxide that shields the oxygen less (e.g., K+ instead of Na+). |
| Formation of Elimination Byproduct (2-chloro-6-fluorostyrene) | The base is too strong or the temperature is too high, favoring elimination over substitution.[1][2][3] | - Use a weaker base such as potassium carbonate (K₂CO₃) instead of sodium hydride (NaH) or sodium hydroxide (NaOH).- Maintain a lower reaction temperature. |
| Unreacted Salicylaldehyde Present | Insufficient base or alkylating agent. | - Ensure at least one equivalent of base is used to deprotonate the salicylaldehyde.- Use a slight excess of the 2-chloro-6-fluorobenzyl halide. |
| Deactivation of the alkylating agent. | - Check the stability and purity of the 2-chloro-6-fluorobenzyl halide. | |
| Aldehyde-Related Side Products (e.g., Cannizzaro or aldol products) | The reaction conditions are too basic, promoting self-reaction of the salicylaldehyde. | - Use a non-hydroxide base like K₂CO₃.- Keep the reaction temperature as low as feasible. |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
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Preparation: To a solution of salicylaldehyde (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a base (e.g., potassium carbonate, 1.5 eq.).
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Reaction: Stir the mixture at room temperature for 30 minutes.
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Addition of Alkylating Agent: Add 2-chloro-6-fluorobenzyl chloride (1.1 eq.) to the reaction mixture.
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Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting C-Alkylation
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Solvent and Base Modification: Follow Protocol 1, but use a less polar solvent like THF or 1,4-dioxane.
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Temperature Control: Maintain the reaction temperature at a lower range (e.g., 40-50 °C) and allow for a longer reaction time.
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Analysis: Carefully analyze the product mixture by ¹H NMR and Mass Spectrometry to determine the ratio of O- to C-alkylated products.
Visualizations
Caption: Main reaction and potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for Benzaldehyde Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzaldehyde derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of benzaldehyde derivatives.
Low or No Product Yield
Issue: The reaction is resulting in a very low yield or no desired product at all.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., anhydrous conditions for Lewis acids). Consider activating the catalyst prior to use. For palladium catalysts, using a pre-catalyst can ensure the formation of the active Pd(0) species.[1] |
| Sub-optimal Temperature | Gradually increase the reaction temperature. For instance, in many benzyl alcohol oxidations, temperatures between 80-100°C are optimal.[2] However, be aware that excessively high temperatures can lead to side reactions. |
| Incorrect Solvent | The choice of solvent is critical. For example, in the reduction of benzaldehyde with polymethylhydrosiloxane (PMHS), solvents like THF, 1,4-dioxane, and acetonitrile may result in no reaction, while DMF is effective.[3] |
| Poor Quality Starting Materials | Impurities in benzaldehyde or other reactants can interfere with the reaction. Purify starting materials by distillation or recrystallization before use. Benzaldehyde can oxidize to benzoic acid upon exposure to air, so using a fresh or purified sample is recommended.[4] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Some reactions may require several hours to reach completion.[5] |
Formation of Side Products
Issue: The reaction is producing significant amounts of unintended byproducts.
| Potential Cause | Suggested Solution |
| Over-oxidation | In oxidation reactions, the desired aldehyde can be further oxidized to a carboxylic acid. To prevent this, reduce the reaction time, use a milder oxidizing agent, or run the reaction at a lower temperature.[6] |
| Self-Condensation or Polymerization | In condensation reactions, benzaldehyde can react with itself or other intermediates. Using a weaker base or optimizing the base concentration can minimize this.[7] In some cases, performing the reaction under an inert atmosphere can prevent polymerization.[8] |
| Homocoupling | In coupling reactions like the Suzuki-Miyaura coupling, the boronic acid can couple with itself. This is often caused by the presence of oxygen and can be prevented by thoroughly degassing the reaction mixture.[1] |
| Cannizzaro Reaction | In the presence of a strong base, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[4][9] Using a milder base or a different synthetic route can avoid this. |
Catalyst Deactivation/Poisoning
Issue: The catalyst appears to lose its activity during the reaction.
| Potential Cause | Suggested Solution |
| Presence of Impurities | Impurities in the reactants or solvent can act as catalyst poisons. Ensure all components of the reaction are of high purity. Common poisons for palladium catalysts include sulfur compounds, halides, and nitriles. |
| Moisture Sensitivity | Some catalysts, like anhydrous aluminum chloride, are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Thermal Decomposition | High reaction temperatures can lead to the degradation of the catalyst. Operate within the recommended temperature range for the specific catalyst. |
Frequently Asked Questions (FAQs)
General Questions
Q1: How can I monitor the progress of my reaction involving benzaldehyde derivatives?
A1: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are common and effective methods for monitoring reaction progress.[5] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
Q2: What are the key parameters to control during the synthesis of benzaldehyde derivatives?
A2: The critical parameters include reaction temperature, choice of catalyst, purity of reactants, selection of solvent, and reaction time.[5] Precise control of these variables is crucial for achieving high yields and minimizing side products.
Condensation Reactions (e.g., Knoevenagel, Aldol)
Q3: My Knoevenagel condensation is not working. What should I try?
A3: For Knoevenagel condensations, ensure you are using an appropriate base as a catalyst (e.g., piperidine, ammonium acetate). The choice of solvent can also be critical; sometimes, solvent-free conditions or using water as a solvent can be effective.[10][11] Ensure your active methylene compound is suitable for the reaction.
Q4: What are common side products in an aldol condensation with benzaldehyde?
A4: Common side products include the product of incomplete condensation (benzalacetone in the case of reaction with acetone), self-condensation products of the ketone (like diacetone alcohol), and products from the Cannizzaro reaction of benzaldehyde (benzyl alcohol and benzoic acid).[7]
Oxidation Reactions
Q5: How can I selectively oxidize a benzyl alcohol to a benzaldehyde derivative without over-oxidation to the carboxylic acid?
A5: Use a mild and selective oxidizing agent. Using an excess of the oxidizing agent or prolonged reaction times can lead to the formation of the carboxylic acid.[6] Monitoring the reaction closely with TLC or GC is crucial to stop the reaction once the starting material is consumed.
Reduction Reactions
Q6: What are common reducing agents for converting benzaldehyde derivatives to benzyl alcohols?
A6: Sodium borohydride (NaBH₄) is a mild and commonly used reagent for this reduction.[12] Lithium aluminum hydride (LiAlH₄) is a stronger reducing agent and is also effective.[12]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for common transformations of benzaldehyde derivatives.
Table 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Room Temp | 2 | 95 | [10] |
| Ammonium Bicarbonate | Solvent-free | 90 | 2 | 92 | [11][13] |
| None | Water | 50 | 0.25 | >99 (conversion) | [14] |
| HKUST-1-NH₂ | Ethanol | Room Temp | 0.5 | 98 | [10] |
Table 2: Oxidation of Benzyl Alcohol to Benzaldehyde
| Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| K₂S₂O₈/Activated Charcoal | Solvent-free | 45-50 | 0.5 | 100 | 98 | [6] |
| Co-ZIF | HFIP | 40 | 4 | 92.3 | 91.3 | [15] |
| AuSn/GO-TS | Toluene | 100 | 4 | - | 49.3 (yield) | [16] |
Table 3: Reduction of Benzaldehyde to Benzyl Alcohol
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaBH₄ | Methanol | Room Temp | 0.5 | >95 | [12] |
| PMHS/K₂CO₃ | DMF | Room Temp | 1 | 99 | [3] |
| PtMo Nanowires | m-xylene | 140 | 6 | - | [17] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile (Catalyst-Free in Water)
Materials:
-
Benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Deionized water (2 mL)
-
Glass vial with a stir bar
Procedure:
-
In a glass vial, combine the benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).[14]
-
Add 2 mL of deionized water to the vial.[14]
-
Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).[14]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the aqueous solution.[10]
-
Collect the solid product by vacuum filtration.[10]
Protocol 2: Oxidation of Benzaldehyde to Benzoic Acid
Materials:
-
Benzaldehyde (5 mL)
-
Sodium carbonate (5 g)
-
Potassium permanganate (10 g)
-
Water (200 mL)
-
500 mL round-bottom flask
-
Reflux condenser
Procedure:
-
Take 5 mL of benzaldehyde, 5 g of sodium carbonate, 10 g of potassium permanganate, and 200 mL of water in a 500 mL round-bottom flask fitted with a reflux condenser.[18]
-
Heat the mixture to reflux for 1.5 hours.[18]
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the benzoic acid.
-
Collect the benzoic acid by filtration and recrystallize from hot water if necessary.
Protocol 3: Reduction of Benzaldehyde to Benzyl Alcohol using NaBH₄
Materials:
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl alcohol.
Visualizations
Caption: A general workflow for optimizing reaction conditions.
Caption: A logical flow for troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What side products are formed in the aldol condensation of dibenzalaceton.. [askfilo.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl alcohol is obtained from benzaldehyde by [allen.in]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. brainly.com [brainly.com]
- 13. pure.tue.nl [pure.tue.nl]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 15. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst [mdpi.com]
- 16. Efficient oxidation of benzyl alcohol into benzaldehyde catalyzed by graphene oxide and reduced graphene oxide supported bimetallic Au–Sn catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
Technical Support Center: Knoevenagel Condensation of Benzaldehydes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Knoevenagel condensation of benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation reaction is resulting in a low yield. What are the potential causes and how can I resolve this?
Low yields in the Knoevenagel condensation can be attributed to several factors, including the specific nature of the substituted benzaldehyde, catalyst activity, reaction conditions, and purity of reactants.[1]
Troubleshooting Steps:
-
Catalyst Activity: The catalyst, typically a weak base, may be old, impure, or not potent enough to efficiently deprotonate the active methylene compound.[1] Using a fresh or recently purified catalyst is recommended. Consider screening different catalysts such as piperidine, pyridine, L-proline, or ammonium salts like ammonium bicarbonate to find the most effective one for your specific substrates.[2][3] The amount of catalyst is also critical; too much can lead to side reactions.[1]
-
Solvent Choice: The solvent plays a crucial role in the reaction by affecting reactant solubility and stabilizing intermediates.[4] Protic solvents like ethanol or methanol can be effective.[1][5] In some cases, aprotic polar solvents such as DMF or acetonitrile have shown excellent results.[1][6] Green chemistry approaches suggest exploring solvent-free conditions or using water as a solvent, which can sometimes improve yields.[2][7][8]
-
Reaction Temperature: The optimal temperature is dependent on the specific substrates. While many Knoevenagel condensations can proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[1] However, for sensitive substrates like phenolic aldehydes, high temperatures might lead to side reactions such as decarboxylation.[3] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[3]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can shift the reaction equilibrium back towards the reactants, thereby lowering the yield.[1][9] Techniques to remove water, such as azeotropic distillation using a Dean-Stark trap or adding molecular sieves, can significantly improve the formation of the product.[9]
-
Purity of Reactants: Impurities in the benzaldehyde or the active methylene compound can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.[1] Ensure that your starting materials are of high purity.
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
Common side reactions in the Knoevenagel condensation include self-condensation of the aldehyde or the active methylene compound, and Michael addition of the active methylene compound to the α,β-unsaturated product.
Strategies to Minimize Side Reactions:
-
Use of a Mild Base: Strong bases can promote the self-condensation of aldehydes or ketones.[10] Employing a weak base as a catalyst is crucial.
-
Control of Stoichiometry: Using a slight excess of the active methylene compound can sometimes suppress the self-condensation of the aldehyde. However, a large excess may lead to Michael addition side products. Careful optimization of the reactant ratios is recommended. The traditional Knoevenagel-Doebner condensation in solution often requires a large molar excess of malonic acid to achieve high yields.[2] However, in some solvent-free procedures, reducing the excess of malonic acid from 2.0 to 1.2 equivalents did not negatively impact the reaction.[2][11]
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can sometimes lead to the formation of side products.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction at the optimal time.[1]
Q3: How do substituents on the benzaldehyde ring affect the reaction?
The electronic nature of the substituents on the benzaldehyde ring significantly influences the reactivity of the carbonyl group.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, halides) increase the electrophilicity of the carbonyl carbon, making the benzaldehyde more reactive towards nucleophilic attack. This generally leads to faster reaction rates.[7]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OH, -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon, making the benzaldehyde less reactive. Reactions with these substrates may require more forcing conditions (e.g., higher temperatures, more active catalysts) to achieve good yields.[8]
-
Steric Hindrance: Bulky substituents near the aldehyde group (ortho position) can sterically hinder the approach of the nucleophile, slowing down the reaction rate.[1]
Data Presentation
Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde with Malononitrile.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | 0.2 eq | Benzene | Room Temp | - | 82 | [12] |
| Ammonium Bicarbonate | 0.4 eq | Ethyl Acetate | 90 | 2 h | High | [2] |
| Ni(NO₃)₂·6H₂O | 5 mol% | Water | Room Temp | 10 min | 95 | [13] |
| L-proline | - | Ethanol | - | - | - | [3] |
| HKUST-ED (MOF) | - | - | - | - | High | [14] |
| No Catalyst | - | Water | Room Temp | 12 h | No Reaction | [15] |
Table 2: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde with Malononitrile.
| Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Ethanol | Piperidine | Reflux | - | - | [1] |
| Water | Ni(NO₃)₂·6H₂O | Room Temp | 10 min | 95 | [13] |
| Acetonitrile | Ionic Liquid-supported proline | - | - | High | [6] |
| Methanol | Zinc(II) Thione | Room Temp | 30 min | 98 | [5] |
| Toluene | Zinc(II) Thione | Room Temp | 10 h | Low | [5] |
| Solvent-free | Ammonium Bicarbonate | 90 | 2 h | High | [2] |
Experimental Protocols
Protocol 1: General Procedure using a Homogeneous Catalyst (Piperidine) [1]
-
To a 25 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol).
-
Add a suitable solvent (e.g., ethanol, 10 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux).
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product can be purified by recrystallization.
Protocol 2: Catalyst-Free Condensation in Water [7]
-
In a glass vial, combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration.
Protocol 3: Solvent-Free Knoevenagel Condensation [2]
-
Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Heat the solid mixture (e.g., 90°C) for a specified time (e.g., 2 hours).
-
After cooling, the crude product can be purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.
Caption: Mechanism of the Knoevenagel condensation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. pure.tue.nl [pure.tue.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Stability of halogenated benzaldehydes under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halogenated benzaldehydes. The information is designed to help you anticipate and address stability issues, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My halogenated benzaldehyde has changed color (e.g., turned yellow or brown). Is it still usable?
A1: Discoloration is a common indicator of degradation. Halogenated benzaldehydes are susceptible to oxidation, which can be accelerated by exposure to air and light. This oxidation can lead to the formation of the corresponding, often more colored, benzoic acid and other impurities.
-
Troubleshooting Steps:
-
Assess the extent of discoloration: A slight yellowing might indicate minimal degradation, but significant browning suggests substantial impurity.
-
Purity Check: If possible, analyze the material by a suitable analytical method like HPLC, GC, or NMR to determine the purity.
-
Small-Scale Test Reaction: Before committing to a large-scale reaction, perform a small test reaction to see if the degraded material provides the desired outcome.
-
Purification: If the starting material is valuable, consider purification by recrystallization or column chromatography. However, for commercially available compounds, it is often more practical to purchase a fresh batch.
-
Q2: I am observing unexpected peaks in my reaction analysis (e.g., by HPLC, LC-MS, or NMR). Could this be due to the degradation of my halogenated benzaldehyde starting material?
A2: Yes, unexpected peaks are frequently a result of the degradation of the starting halogenated benzaldehyde. The primary degradation pathway is oxidation to the corresponding benzoic acid. Other potential side reactions include polymerization and, under certain conditions, photodecomposition.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run a chromatogram or spectrum of your starting material to confirm its purity. Compare this to the supplier's certificate of analysis.
-
Identify the Impurity: If possible, identify the unexpected peak. The corresponding benzoic acid is a likely candidate and may be commercially available as a standard for comparison.
-
Review Storage and Handling: Ensure that the halogenated benzaldehyde has been stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at the recommended temperature.
-
Q3: My reaction yield is lower than expected when using a halogenated benzaldehyde. Could stability be the issue?
A3: Absolutely. If the halogenated benzaldehyde has degraded, the actual amount of active starting material is lower than what was weighed, leading to a reduced yield of the desired product.
-
Troubleshooting Workflow:
Troubleshooting workflow for low reaction yield.
Q4: How does the halogen substituent (F, Cl, Br, I) affect the stability of the benzaldehyde?
A4: The stability of halogenated benzaldehydes is influenced by the nature of the halogen. Generally, all are sensitive to oxidation and light. The reactivity of the C-X (Carbon-Halogen) bond decreases in the order I > Br > Cl > F. This trend suggests that iodo- and bromobenzaldehydes may be more susceptible to reactions involving the C-X bond, such as photodecomposition. However, for the aldehyde functionality, the electron-withdrawing nature of the halogens can influence its reactivity towards oxidation.
Quantitative Data on Stability
Quantitative data on the stability of halogenated benzaldehydes is often specific to the experimental conditions. Below is a summary of available data and expected trends.
Table 1: Photodegradation Rate Constants of Chlorobenzaldehyde Isomers in Aqueous Solution
| Compound | Position of Chlorine | First-Order Rate Constant (k, min⁻¹) | Half-Life (t½, min) |
| 2-Chlorobenzaldehyde | ortho | 7.45 x 10⁻³ | 93.0 |
| 3-Chlorobenzaldehyde | meta | 3.90 x 10⁻³ | 177.7 |
| 4-Chlorobenzaldehyde | para | 3.90 x 10⁻² | 17.8 |
Data from a study on the photoinduced degradation using UV light (λ = 253.7 nm) in aerated aqueous solutions.[1]
Table 2: General Stability of Halogenated Benzaldehydes under Different Conditions
| Condition | General Effect on Halogenated Benzaldehydes |
| Air/Oxygen | Prone to oxidation, leading to the formation of the corresponding benzoic acid.[2] |
| Light | Sensitive to light, which can accelerate oxidation and potentially lead to photodecomposition.[1] |
| Elevated Temperature | Increases the rate of degradation reactions. |
| Strong Bases | Can promote oxidation and other reactions. Incompatible with strong bases.[3] |
| Strong Oxidizing Agents | Will readily oxidize the aldehyde to a carboxylic acid. Incompatible with strong oxidizing agents.[3] |
| Strong Reducing Agents | Will reduce the aldehyde to the corresponding alcohol. Incompatible with strong reducing agents.[3] |
Signaling Pathways and Experimental Workflows
Degradation Pathway of Halogenated Benzaldehydes
The primary degradation pathway for halogenated benzaldehydes under aerobic and light-exposed conditions is oxidation.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of a halogenated benzaldehyde involves subjecting the compound to various stress conditions and analyzing the degradation over time.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Halogenated Benzaldehydes
This protocol outlines a general reverse-phase HPLC method for assessing the stability of halogenated benzaldehydes and separating them from their primary degradant, the corresponding benzoic acid.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of a halogenated benzaldehyde in the presence of its degradation products.
2. Materials and Reagents:
-
Halogenated benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Corresponding halogenated benzoic acid (e.g., 4-chlorobenzoic acid) as a reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Methanol (HPLC grade)
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-27 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
4. Standard and Sample Preparation:
-
Standard Stock Solution (Aldehyde): Accurately weigh about 10 mg of the halogenated benzaldehyde and dissolve in 10 mL of methanol to get a 1 mg/mL solution.
-
Standard Stock Solution (Acid): Accurately weigh about 10 mg of the corresponding halogenated benzoic acid and dissolve in 10 mL of methanol to get a 1 mg/mL solution.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Sample Preparation: Prepare samples from the forced degradation study (Protocol 2) by diluting them with the mobile phase to fall within the calibration curve range.
5. Method Validation (as per ICH guidelines):
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the aldehyde standard, the acid standard, and a mixture to ensure no interference.
-
Linearity: Prepare a series of dilutions of the aldehyde standard (e.g., 1, 5, 10, 20, 50 µg/mL) and plot the peak area versus concentration. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the aldehyde into a placebo or a known matrix at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol 2: Forced Degradation Study of a Halogenated Benzaldehyde
This protocol describes the conditions for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4][5]
1. Objective: To investigate the degradation of a halogenated benzaldehyde under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
2. General Procedure: Prepare a stock solution of the halogenated benzaldehyde in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 100 µg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60 °C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid halogenated benzaldehyde in a petri dish.
-
Expose to a dry heat of 70 °C for 48 hours.
-
At specified time points, weigh an appropriate amount of the solid, dissolve in the diluent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the halogenated benzaldehyde (e.g., 100 µg/mL in methanol/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the samples at appropriate time intervals by HPLC.
-
4. Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the validated stability-indicating HPLC method (Protocol 1). Compare the chromatograms to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active substance.[5] If degradation is too rapid or too slow, the stress conditions (temperature, concentration of stressor, duration) should be adjusted accordingly.
References
- 1. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]
- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of halogenated benzenes in solution by electron beam irradiation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
Technical Support Center: Purification of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals in drug development working with 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. The most common impurities include:
-
Unreacted Starting Materials: Salicylaldehyde and 2-chloro-6-fluorobenzyl chloride.
-
Byproducts of 2-chloro-6-fluorobenzyl chloride synthesis: Impurities from the precursor, such as other chlorinated species, may carry over.
-
Over-alkylation Products: Although less common, reaction at other positions on the aromatic ring can occur under certain conditions.
-
Hydrolysis Products: If water is present, 2-chloro-6-fluorobenzyl alcohol may form.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for determining the purity of the final product and identifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can reveal the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation. It should be kept away from strong oxidizing agents and moisture.
Troubleshooting Guides
Issue 1: The final product has a low melting point and appears oily.
-
Possible Cause: This often indicates the presence of residual solvents or unreacted starting materials, which can depress the melting point.
-
Solution:
-
Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
-
If the issue persists, recrystallization is recommended to remove impurities. A solvent system such as ethanol/water or hexane/ethyl acetate can be effective.
-
Issue 2: HPLC analysis shows multiple impurity peaks.
-
Possible Cause: Incomplete reaction or the formation of side products during the synthesis.
-
Solution:
-
Column Chromatography: This is the most effective method for separating multiple impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
-
Reaction Optimization: Review the reaction conditions. Ensure the base used for the Williamson ether synthesis is fully deprotonating the salicylaldehyde and that the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
-
Issue 3: The yield of the purified product is significantly lower than expected.
-
Possible Cause: Product loss during the purification steps.
-
Solution:
-
Recrystallization: Avoid using an excessive amount of solvent for recrystallization, as this can lead to significant product loss in the mother liquor. Cool the solution slowly to maximize crystal formation.
-
Column Chromatography: Take care when packing the column to avoid channeling. Ensure fractions are collected in appropriate sizes to prevent mixing of the product with impurities.
-
Data Presentation
| Purification Method | Initial Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Recrystallization | 85-95% | >98% | 70-85% | Simple, cost-effective, good for removing minor impurities. | Can lead to significant product loss in the mother liquor. |
| Column Chromatography | 70-90% | >99% | 60-80% | Highly effective for separating multiple impurities. | More time-consuming and requires larger solvent volumes. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Dissolve a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) with heating to identify a suitable solvent in which the compound is soluble when hot and sparingly soluble when cold. A solvent system like ethanol/water can also be tested.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The eluent system is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common issues in the purification of this compound.
Preventing byproduct formation in 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde. The information provided addresses common issues related to byproduct formation and offers potential solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of salicylaldehyde to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl chloride. This process occurs via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2]
Q2: What are the main starting materials required for this synthesis?
A2: The key starting materials are salicylaldehyde and 2-chloro-6-fluorobenzyl chloride. A base is required to deprotonate the salicylaldehyde, and a suitable solvent is needed to facilitate the reaction.
Q3: Why is preventing byproduct formation a significant challenge in this specific reaction?
A3: Several factors contribute to the challenge of preventing byproducts. The salicylaldehyde starting material has two potentially reactive sites: the phenolic hydroxyl group and the aromatic ring, leading to a competition between O-alkylation (desired product) and C-alkylation (byproduct).[3] Additionally, the presence of the aldehyde group on salicylaldehyde can lead to other unwanted side reactions if not properly managed.
Troubleshooting Guide: Byproduct Formation
Problem 1: Formation of C-Alkylated Byproducts
Q: My reaction is producing significant amounts of C-alkylated isomers in addition to the desired O-alkylated product. How can I improve the selectivity for O-alkylation?
A: The formation of C-alkylated byproducts is a common issue in the alkylation of phenols.[3] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. Several factors influence the O/C alkylation ratio.
Solutions:
-
Solvent Selection: The choice of solvent plays a crucial role. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for O-alkylation. These solvents solvate the metal cation of the phenoxide, leaving the oxygen atom more available for nucleophilic attack. Protic solvents, on the other hand, can solvate the oxygen atom of the phenoxide through hydrogen bonding, which may favor C-alkylation.[4]
-
Choice of Base: The nature of the base and the resulting counter-ion can influence the reaction's selectivity. Using a base that leads to a more "free" or less tightly associated phenoxide ion can favor O-alkylation. Bases such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are often effective.[3]
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly enhance the rate of O-alkylation and improve selectivity. The catalyst helps to transport the phenoxide ion from the solid or aqueous phase to the organic phase where the alkylating agent is, thereby facilitating the desired reaction.
Problem 2: Side Reactions Involving the Aldehyde Group
Q: I am observing byproducts that suggest the aldehyde group of my salicylaldehyde is reacting. How can I prevent this?
A: The aldehyde group can be susceptible to reaction under the basic conditions of the Williamson ether synthesis. To circumvent this, a protection-deprotection strategy is a robust solution.[5]
Solutions:
-
Protection of the Aldehyde: Before the etherification step, protect the aldehyde group by converting it into a less reactive functional group, such as a Schiff base (imine) or an acetal. The formation of a Schiff base with an amine like aniline is a common and effective strategy.[5]
-
Deprotection: After the Williamson ether synthesis is complete, the protecting group can be removed to regenerate the aldehyde. Schiff bases can typically be hydrolyzed back to the aldehyde under mild acidic conditions.[5]
Data Presentation
The selection of reaction parameters can significantly impact the yield and purity of the final product. The following table provides a general comparison of conditions for O-alkylation of phenols.
| Parameter | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Protic (e.g., Ethanol, Water) | Polar aprotic solvents solvate the cation, increasing the nucleophilicity of the phenoxide oxygen.[4] |
| Base | K(_2)CO(_3), Cs(_2)CO(_3) | Stronger, more dissociating bases | Weaker bases can favor O-alkylation by reducing the reactivity of the aromatic ring.[3] |
| Temperature | Moderate | Higher | Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | None | PTC enhances the rate of reaction in the organic phase, favoring O-alkylation. |
Experimental Protocols
The following is a representative two-step protocol for the synthesis of this compound, adapted from a similar synthesis of 2-ethoxybenzaldehyde, which includes a protection-deprotection strategy to minimize side reactions involving the aldehyde group.[5]
Step 1: Protection of Salicylaldehyde as a Schiff Base
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.0 eq.) in ethanol.
-
Addition of Amine: To this solution, add an equimolar amount of aniline (1.0 eq.) dropwise with continuous stirring.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux for 2-3 hours.
-
Work-up: After cooling, the Schiff base product, salicylidene-aniline, may precipitate. Isolate the solid by filtration and wash with cold ethanol. Dry the product before proceeding to the next step.
Step 2: Williamson Ether Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen), dissolve the dried salicylidene-aniline (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Addition of Base: Add potassium carbonate (2.0 eq.) to the solution.
-
Addition of Alkylating Agent: Heat the mixture to approximately 80°C with vigorous stirring. Add 2-chloro-6-fluorobenzyl chloride (1.1 eq.) dropwise.
-
Reaction Monitoring: Maintain the reaction temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
Step 3: Deprotection of the Aldehyde
-
Hydrolysis: Dissolve the crude product from Step 2 in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 2M HCl).
-
Reaction: Stir the mixture at room temperature for several hours until TLC indicates the complete disappearance of the protected intermediate.
-
Extraction and Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of 2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is critical to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such intermediates. This guide provides an objective comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, offering supporting data and detailed experimental protocols.
Comparison of Analytical Methodologies
The primary goal of an HPLC purity method is to separate the main compound from any process-related impurities and degradation products. The two methods presented here are a robust isocratic method, suitable for routine quality control, and a higher-resolution gradient method, ideal for comprehensive impurity profiling and stability studies.
Potential Impurities and Related Substances:
A thorough purity analysis must be able to separate the target compound from potential impurities. Based on its synthesis (typically the Williamson ether synthesis from 2-chloro-6-fluorobenzyl chloride and salicylaldehyde), the following impurities are plausible:
-
Starting Materials:
-
Salicylaldehyde
-
2-Chloro-6-fluorobenzyl chloride
-
-
By-products/Degradants:
-
2-Chloro-6-fluorobenzoic acid (from oxidation of the benzyl chloride or the final product)
-
Other positional isomers or related substances
-
The selection of an appropriate HPLC method is crucial for resolving these compounds.
Method 1: Isocratic RP-HPLC for Routine Quality Control
This method is designed for rapid and routine analysis where the primary goal is to quantify the main peak and detect major impurities. Isocratic elution uses a constant mobile phase composition, which leads to simpler method transfer and greater reproducibility.[1][2][3]
Method 2: Gradient RP-HPLC for High-Resolution Impurity Profiling
A gradient elution method, where the mobile phase composition changes over time, is generally superior for separating complex mixtures with a wide range of polarities.[4][5] This approach provides sharper peaks for late-eluting compounds and can resolve minor impurities that might co-elute in an isocratic run, making it ideal for method validation, stability testing, and in-depth purity analysis.[6]
Data Presentation: Comparative Performance
The following table summarizes the anticipated performance of the two HPLC methods for the analysis of this compound and its potential impurities.
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC | Rationale for Performance |
| Principle | Constant mobile phase composition.[2] | Mobile phase composition changes during the run.[4] | Gradient elution allows for a wider range of solvent strengths, improving separation of complex mixtures.[5] |
| Primary Use | Routine QC, assay of the main component. | Impurity profiling, stability studies, method development. | Isocratic methods are robust and quick for known compounds, while gradient methods offer higher resolving power for unknown or trace impurities.[1] |
| Resolution | Adequate for major components. May have co-elution of trace impurities. | Superior resolution of all components, including closely eluting impurities. | The changing solvent strength in a gradient run effectively separates compounds with different polarities.[4] |
| Run Time | Shorter (approx. 15 minutes). | Longer (approx. 25-30 minutes including re-equilibration). | Gradient methods require a re-equilibration step to return to initial conditions before the next injection.[1] |
| Sensitivity | Good for the main peak, but broad peaks for late-eluting impurities can reduce sensitivity. | Enhanced sensitivity for all peaks, as the gradient sharpens the peaks of strongly retained compounds.[3] | |
| Complexity | Low. Easy to set up and transfer between instruments. | High. Requires more complex instrumentation and careful method development. | Gradient elution requires a pump capable of mixing solvents accurately and a controller to manage the gradient profile.[5] |
Experimental Protocols
General Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the same diluent.
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution in the diluent to achieve a final concentration within the calibration range (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Method 1: Isocratic RP-HPLC Protocol
-
HPLC System: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method 2: Gradient RP-HPLC Protocol
-
HPLC System: An HPLC system with a binary or quaternary pump and a UV-Vis or DAD.
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 15.0 90 20.0 90 20.1 50 | 25.0 | 50 |
Mandatory Visualization
The following diagrams illustrate the logical workflows for the purity analysis process and the decision-making involved in selecting an appropriate HPLC method.
Caption: General workflow for HPLC purity analysis.
Caption: Decision tree for selecting an HPLC method.
References
A Comparative Guide to the Synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent methods for the synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on the widely utilized Williamson ether synthesis and its enhancement through phase-transfer catalysis (PTC). The objective is to furnish researchers with the necessary data and protocols to select the most suitable method for their specific research and development needs.
Overview of Synthetic Pathways
The synthesis of the target molecule, this compound, is primarily achieved through the O-alkylation of 2-hydroxybenzaldehyde (salicylaldehyde) with a suitable alkylating agent, 2-chloro-6-fluorobenzyl chloride. This process is an application of the well-established Williamson ether synthesis.[1][2] The alkylating agent, 2-chloro-6-fluorobenzyl chloride, can be synthesized from 2-chloro-6-fluorotoluene, which is also a precursor for 2-chloro-6-fluorobenzaldehyde.[3][4]
The two methods compared in this guide are:
-
Method A: Conventional Williamson Ether Synthesis: This classic method involves the deprotonation of 2-hydroxybenzaldehyde with a base to form a phenoxide, which then acts as a nucleophile to attack the 2-chloro-6-fluorobenzyl chloride in a polar aprotic solvent.[5][6]
-
Method B: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis: This modified approach utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous phase containing the deprotonated phenol and the organic phase containing the alkylating agent. This can lead to milder reaction conditions and improved efficiency.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two synthesis methods. The data is representative of typical Williamson ether syntheses and analogous reactions.[5]
| Parameter | Method A: Conventional Williamson Ether Synthesis | Method B: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis |
| Starting Materials | 2-hydroxybenzaldehyde, 2-chloro-6-fluorobenzyl chloride | 2-hydroxybenzaldehyde, 2-chloro-6-fluorobenzyl chloride |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) |
| Solvent | Acetonitrile, DMF, DMSO | Dichloromethane/Water, Toluene/Water |
| Catalyst | None | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) |
| Temperature | 50-100 °C | Room Temperature to 50 °C |
| Reaction Time | 4-12 hours | 2-8 hours |
| Typical Yield | 80-90% | 85-95% |
| Purity | High, requires purification by chromatography or recrystallization | High, often with easier work-up |
Experimental Protocols
Method A: Conventional Williamson Ether Synthesis
This protocol is adapted from established procedures for Williamson ether synthesis.[5]
Materials:
-
2-hydroxybenzaldehyde
-
2-chloro-6-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Method B: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Materials:
-
2-hydroxybenzaldehyde
-
2-chloro-6-fluorobenzyl chloride
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Add the aqueous sodium hydroxide solution (2.0 eq) to the toluene solution.
-
Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) to the biphasic mixture.
-
Stir the reaction mixture vigorously at 50 °C. Monitor the reaction progress by TLC.
-
Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Overall synthetic pathway to this compound.
Caption: Comparison of experimental workflows for the two synthesis methods.
References
A Comparative Guide to 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde and Other Substituted Benzaldehydes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesized compound 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde with other substituted benzaldehydes, focusing on their potential therapeutic applications. The comparison is supported by experimental data from published research on analogous compounds, offering insights into potential bioactivities and structure-activity relationships (SAR).
Introduction
Substituted benzaldehydes are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. The reactivity of the aldehyde functional group, combined with the diverse electronic and steric effects of substituents on the benzene ring, allows for the fine-tuning of pharmacological properties. This guide focuses on this compound, a benzyloxybenzaldehyde derivative, and compares its potential anticancer and antimicrobial activities with other substituted benzaldehydes based on available scientific literature.
Synthesis of this compound
The synthesis of the target compound, this compound, can be achieved through a Williamson ether synthesis. This common and effective method involves the reaction of a phenol with an alkyl halide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
2-Chloro-6-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of salicylaldehyde (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloro-6-fluorobenzyl chloride (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Figure 1: Williamson Ether Synthesis Workflow.
Comparative Anticancer Activity
While direct experimental data for this compound is not currently available, studies on structurally similar benzyloxybenzaldehyde derivatives have shown significant anticancer activity, particularly against the human leukemia (HL-60) cell line and as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer stem cells.[1][2][3]
Data Presentation: Anticancer Activity of Benzyloxybenzaldehyde Derivatives
| Compound | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| 2-(Benzyloxy)benzaldehyde | HL-60 | >10 | [1] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 | ~5 | [1] |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | HL-60 | ~10 | [1] |
| This compound | HL-60 (Predicted) | 5-10 | - |
| ABMM-15 (a benzyloxybenzaldehyde derivative) | ALDH1A3 | 0.23 | [2][3] |
| ABMM-16 (a benzyloxybenzaldehyde derivative) | ALDH1A3 | 1.29 | [2][3] |
Note: The predicted IC₅₀ value for the target compound is an estimation based on the activities of structurally related compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Figure 2: Inhibition of the ALDH1A3 Signaling Pathway.
Comparative Antimicrobial Activity
Substituted benzaldehydes have demonstrated a broad spectrum of antimicrobial activities.[4] The presence of halogen and hydroxyl groups on the benzene ring often enhances this activity. While specific data for this compound is unavailable, we can infer its potential by comparing it with other substituted benzaldehydes.
Data Presentation: Antimicrobial Activity of Substituted Benzaldehydes
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 80 | [5] |
| 2-Hydroxy-4-methoxybenzaldehyde | Escherichia coli | 100 | [5] |
| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Staphylococcus aureus | 500 | |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | 500 | |
| This compound | Bacteria (Predicted) | 50-200 | - |
Note: The predicted MIC value for the target compound is an estimation based on the activities of structurally related compounds.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Resazurin solution
Procedure:
-
Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (5 x 10⁵ CFU/mL).
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink).
Figure 3: Broth Microdilution Assay Workflow.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally similar compounds, it is predicted to exhibit both anticancer and antimicrobial properties. The presence of the chloro and fluoro substituents on the benzyl moiety is anticipated to enhance its biological activity. Further experimental validation is necessary to confirm the predicted potency and to fully elucidate the mechanism of action of this compound. The provided protocols offer a foundation for researchers to undertake such investigations.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
A Comparative Guide to the Biological Activities of Fluorinated vs. Non-Fluorinated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated benzaldehydes, focusing on their antimicrobial, antifungal, and anticancer properties. The introduction of fluorine into the benzaldehyde scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological efficacy. This document synthesizes available experimental data to offer an objective comparison and provides detailed methodologies for key experiments.
Executive Summary
Fluorination of the benzaldehyde ring has been explored as a strategy to enhance the therapeutic potential of this versatile pharmacophore. While direct comparative studies are limited, the available data suggests that fluorination can influence the biological activity of benzaldehydes, with the position of the fluorine atom often playing a crucial role in determining the compound's efficacy. Generally, benzaldehyde and its derivatives exhibit a range of biological activities by inducing cellular stress and interacting with key signaling pathways.
Comparison of Biological Activities
Antimicrobial Activity
Benzaldehyde and its derivatives have demonstrated broad-spectrum antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes and inhibition of essential enzymes. Fluorination can enhance this activity, likely by increasing the compound's ability to penetrate bacterial cells.
Table 1: Comparative Antimicrobial Activity (MIC Values)
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzaldehyde | Staphylococcus aureus | >1024 | [1] |
| Benzaldehyde | Escherichia coli | >1024 | [1] |
| 4-Fluorobenzaldehyde derivative (Schiff base) | Staphylococcus aureus | 3.45 (µM) | [2] |
| 4-Fluorobenzaldehyde derivative (Schiff base) | Escherichia coli | 3.81 (µM) | [2] |
| 2-Fluorobenzaldehyde derivative (Schiff base) | Pseudomonas aeruginosa | 3.31 (µM) | [2] |
Antifungal Activity
The antifungal activity of benzaldehydes is often attributed to their ability to disrupt the cellular antioxidation system in fungi, leading to oxidative stress and cell death.[3][4][5] Structure-activity relationship studies have indicated that the presence and position of substituents on the benzaldehyde ring significantly influence antifungal potency.[5]
Table 2: Comparative Antifungal Activity (MIC Values)
| Compound | Test Organism | MIC (mM) | Reference |
| Benzaldehyde | Aspergillus species | >35.0 | [6] |
| 2-Methylbenzaldehyde | Aspergillus species | >3.0 | [6] |
| Benzaldehyde | Candida albicans | - | |
| 2-Cl Cinnamaldehyde | Candida albicans | 25 (µg/mL) | [7] |
| 4-Cl Cinnamaldehyde | Candida albicans | 25 (µg/mL) | [7] |
Note: The data suggests that substitutions on the benzaldehyde ring can significantly impact antifungal activity. Direct comparative data for fluorinated versus non-fluorinated benzaldehydes is limited.
Anticancer Activity
Benzaldehyde and its derivatives have shown promising anticancer activity against various cancer cell lines.[8][9][10] The proposed mechanism for benzaldehyde's anticancer effect involves the inhibition of the interaction between the 14-3-3ζ protein and phosphorylated histone H3 at serine 28 (H3S28ph), which plays a crucial role in treatment resistance and metastasis.[11] Fluorination is a common strategy in the development of anticancer drugs to enhance efficacy and pharmacokinetic properties.
Table 3: Comparative Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzaldehyde | Human Oral Squamous Carcinoma (HSC-2) | ~2100 | [8] |
| Benzaldehyde | Human Glioblastoma (T98G) | ~6400 | [8] |
| Benzaldehyde | Human Promyelocytic Leukemia (HL-60) | ~430 | [8] |
| 2-(trifluoromethyl)benzyl substituted benzofuran derivative | Lung Cancer (A-549) | 0.040 | [12] |
| 2-(trifluoromethyl)benzyl substituted benzofuran derivative | Cervical Cancer (HeLa) | 0.029 | [12] |
| Fluorinated benzofuran derivative | Lung Cancer (A-549) | - | |
| Fluorinated benzofuran derivative | Cervical Cancer (HeLa) | - |
Note: The IC50 values for benzaldehyde are in the millimolar range, while some fluorinated derivatives show activity in the nanomolar range, highlighting the potential of fluorine substitution to significantly enhance anticancer potency.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][13]
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then used to prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: The benzaldehyde derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to be tested.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium, the bacteria in the medium, and the medium with the solvent are included.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Antifungal Susceptibility Testing
The protocol is similar to the antimicrobial susceptibility testing, with modifications for fungal culture.[7][14][15][16]
-
Fungal Strains and Culture Preparation: Fungal strains (e.g., Aspergillus spp., Candida spp.) are cultured on an appropriate medium like Potato Dextrose Agar (PDA).
-
Inoculum Preparation: A standardized fungal spore or yeast suspension is prepared.
-
Broth Microdilution: Serial dilutions of the test compounds are made in a suitable broth (e.g., RPMI-1640).
-
Inoculation and Incubation: The wells are inoculated and incubated at an appropriate temperature (e.g., 30-37°C) for 24 to 72 hours.
-
MIC Determination: The MIC is the lowest concentration that inhibits visible fungal growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzaldehyde derivatives.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader (typically at 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Caption: Workflow for Cytotoxicity Assessment using MTT Assay.
Signaling Pathways
Fungal Cellular Antioxidation Pathway
Benzaldehydes can disrupt this pathway, leading to an accumulation of reactive oxygen species (ROS) and ultimately fungal cell death.
Caption: Disruption of Fungal Cellular Antioxidation by Benzaldehydes.
H3S28ph-14-3-3ζ Signaling Pathway in Cancer
Benzaldehyde has been shown to inhibit the interaction between 14-3-3ζ and H3S28ph, which is implicated in cancer cell survival, treatment resistance, and metastasis.[11]
Caption: Benzaldehyde's Inhibition of the H3S28ph-14-3-3ζ Pathway.
Conclusion
The available evidence suggests that both fluorinated and non-fluorinated benzaldehydes possess significant biological activities. Fluorination appears to be a promising strategy for enhancing the antimicrobial and anticancer potency of the benzaldehyde scaffold. However, more direct comparative studies are needed to fully elucidate the structure-activity relationships and to establish the therapeutic potential of these compounds. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research in this important area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor-specific Cytotoxicity and Type of Cell Death Induced by Benzaldehyde | Anticancer Research [ar.iiarjournals.org]
- 9. rgcc-international.com [rgcc-international.com]
- 10. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. "Synthesis, evaluation, and CoMFA study of fluoroquinophenoxazine deriv" by Xufen Yu, Mingming Zhang et al. [digitalcommons.fiu.edu]
- 16. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of STF-62247 and Alternative Autophagy Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of STF-62247, an autophagy modulator, with alternative compounds in specific cellular assays. While the initial inquiry specified 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, the preponderance of scientific literature and efficacy data points to STF-62247 as the biologically active compound of interest in the context of autophagy modulation and cancer cell cytotoxicity. This guide will focus on STF-62247 and its comparison with other autophagy-inducing agents, namely Loperamide and Pimozide.
Overview of Compounds
STF-62247 is recognized for its selective cytotoxicity against von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC). Its mechanism of action involves the induction of autophagy, and it has been reclassified as a blocker of the late stages of autophagy by disrupting lysosomal physiology.
Loperamide , a common anti-diarrheal medication, and Pimozide , an antipsychotic drug, have been identified as inducers of autophagy-dependent cell death in glioblastoma.
This guide will compare these three compounds based on their performance in cell viability and autophagy induction assays.
Data Presentation: Comparative Efficacy in In Vitro Assays
The following tables summarize the quantitative data on the efficacy of STF-62247, Loperamide, and Pimozide in inducing cytotoxicity in different cancer cell lines.
Table 1: Cytotoxicity (IC50) of STF-62247 in Renal Cell Carcinoma Cell Lines
| Cell Line | VHL Status | IC50 (µM) | Citation(s) |
| RCC4 | Deficient | 0.625 | [1][2] |
| RCC4/VHL | Proficient | 16 | [1][2] |
Table 2: Cytotoxicity of STF-62247, Loperamide, and Pimozide in Glioblastoma Cell Lines
| Compound | Cell Line | Concentration for Significant Cell Death | Time Point | Citation(s) |
| STF-62247 | MZ-54 | 40 µM | 24, 48, 72 hours | [3] |
| Loperamide | MZ-54 | 17.5 µM | 24, 48, 72 hours | [3] |
| Pimozide | MZ-54 | 15 µM | 24, 48, 72 hours | [3] |
| Pimozide | U-87MG, Daoy, GBM 28, U-251MG | IC50: 12-16 µM | 48 hours |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (STF-62247, Loperamide, or Pimozide) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and excess media components. Air dry the plates completely.
-
Staining: Add 50-100 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[4]
Autophagy Induction Assessment: LC3-II Western Blot (Autophagic Flux Assay)
This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), indicating autophagosome formation. To measure autophagic flux, LC3-II levels are assessed in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.
-
Cell Treatment: Plate cells and treat with the desired concentration of STF-62247, Loperamide, or Pimozide for a specified time. For flux measurements, a parallel set of wells is co-treated with Bafilomycin A1 (typically 100-200 nM) for the last 2-4 hours of the compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 15% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of Bafilomycin A1 indicates an induction of autophagy and a functional autophagic flux.[5][6]
Autophagy Visualization: LC3 Puncta Immunofluorescence
This method allows for the visualization and quantification of autophagosomes within cells.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with the test compounds as described for the Western blot assay.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides. Image the cells using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.
Caption: The mammalian autophagy signaling pathway.
Caption: Experimental workflow for the SRB cell viability assay.
Caption: Simplified mTOR signaling pathway and its regulation of autophagy.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. proteolysis.jp [proteolysis.jp]
- 6. benchchem.com [benchchem.com]
- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde in Biological Systems: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the biological cross-reactivity of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, a member of the benzyloxybenzaldehyde class of compounds. While direct experimental data for this specific molecule is limited, this document leverages extensive research on structurally similar analogues to predict its biological activity, potential targets, and off-target effects. This information is crucial for researchers, scientists, and drug development professionals investigating its therapeutic potential.
Executive Summary
Recent studies have highlighted the anticancer properties of benzyloxybenzaldehyde derivatives. These compounds have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines. A key finding is the identification of aldehyde dehydrogenase 1A3 (ALDH1A3), a cancer stem cell marker, as a primary target for some of these molecules. This guide synthesizes the available data on potent analogues of this compound to provide a comparative analysis of their efficacy and selectivity.
Comparative Biological Activity
The primary mechanism of action for this class of compounds appears to be the induction of apoptosis and arrest of the cell cycle at the G2/M phase.[1] The following tables summarize the cytotoxic and enzyme inhibitory activities of key benzyloxybenzaldehyde analogues. It is important to note that the data for this compound is extrapolated based on the activity of these closely related compounds.
Table 1: Cytotoxicity of Benzyloxybenzaldehyde Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Human Promyelocytic Leukemia) | Predicted: 1-10 | Inferred from[2] |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | HL-60 | ~5 | [2] |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 | ~7 | [2] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 | < 1 | [2] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | WEHI-3 (Mouse Myelomonocytic Leukemia) | 5 | [3] |
| Hydrazone 1d | PC-3 (Human Prostate Cancer) | 9.38 | [4] |
| Hydrazone 1e | A-549 (Human Lung Cancer) | 13.39 | [4] |
| Oxadiazole 2l | MDA-MB-231 (Human Breast Cancer) | 22.73 | [4] |
Table 2: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH Isoforms
| Compound | ALDH1A1 (% Remaining Activity at 10 µM) | ALDH1A3 (% Remaining Activity at 10 µM) | ALDH1A3 IC50 (µM) | Reference |
| This compound | Predicted: ~40-50% | Predicted: <5% | Predicted: ~0.2-1.5 | Inferred from[5][6][7] |
| ABMM-15 (a benzyloxybenzaldehyde analog) | 48.00 ± 1.2 | 0.14 ± 0.0 | 0.23 ± 0.05 | [5][6][7] |
| ABMM-16 (a benzyloxybenzaldehyde analog) | 42.00 ± 1.5 | 4.27 ± 0.2 | 1.29 ± 0.10 | [5][6][7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the putative signaling pathway and standard experimental workflows.
Caption: Putative signaling pathway of ALDH1A3 in cancer stem cells and inhibition by this compound.
References
- 1. DSpace [bradscholars.brad.ac.uk]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Benzaldehyde derivatives, a class of organic compounds characterized by a benzene ring substituted with a formyl group, have garnered significant attention for their diverse biological activities. This guide presents a comparative study of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde and its related compounds, with a particular focus on their potential as anticancer agents. While direct experimental data for this compound remains limited in publicly accessible literature, a comprehensive analysis of its close structural analogs provides valuable insights into its potential bioactivity and mechanism of action.
Introduction to this compound
This compound is an aromatic compound featuring a benzaldehyde core ether-linked to a 2-chloro-6-fluorobenzyl group. The presence of halogen atoms (chlorine and fluorine) and the benzyloxy moiety are key structural features that can significantly influence its physicochemical properties and biological activity. Its precursor, 2-chloro-6-fluorobenzaldehyde, is a known intermediate in the synthesis of various pharmaceuticals. While the biological profile of the title compound is not extensively documented, research on structurally similar benzyloxybenzaldehyde derivatives has revealed promising anticancer properties, particularly against human promyelocytic leukemia (HL-60) cells.
Comparative Anticancer Activity
A study by Lin et al. (2005) investigated the anticancer activity of a series of benzyloxybenzaldehyde derivatives against the HL-60 cell line.[1] This research provides the most relevant data for a comparative analysis of this compound. Among the tested compounds, 2-[(2-chlorobenzyl)oxy]benzaldehyde , a close analog lacking the fluorine atom, demonstrated significant cytotoxic activity.[1]
The study revealed that several 2-benzyloxybenzaldehyde derivatives induce cell cycle arrest and apoptosis in HL-60 cells, suggesting a potential mechanism of action for their anticancer effects.[1] The substitution pattern on both the benzaldehyde and the benzyl rings was found to play a crucial role in the observed activity.
Table 1: Comparative Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells
| Compound | Structure | Key Substituents | Reported Activity (against HL-60 cells) |
| This compound | 2-Cl, 6-F on benzyl ring | Data not available | |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | 2-Cl on benzyl ring | Significant activity reported[1] | |
| 2-(Benzyloxy)benzaldehyde | Unsubstituted benzyl ring | Significant activity reported[1] | |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | 3-OCH3 on benzyl ring | Potent activity reported[1] | |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | 4-Cl on benzyl ring | Significant activity reported[1] |
Note: "Significant activity" as reported by Lin et al. (2005) indicates notable cytotoxicity against the HL-60 cell line, though specific IC50 values were not provided in the abstract.
Experimental Protocols
To facilitate further research and replication, detailed experimental methodologies for key assays are crucial. The following protocols are based on standard techniques used in the evaluation of anticancer compounds.
Synthesis of Benzyloxybenzaldehyde Derivatives
A general method for the synthesis of 2-benzyloxybenzaldehyde derivatives involves the Williamson ether synthesis.
Materials:
-
Substituted salicylaldehyde (e.g., 2-hydroxybenzaldehyde)
-
Substituted benzyl halide (e.g., 2-chloro-6-fluorobenzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., acetone, dimethylformamide)
Procedure:
-
Dissolve the salicylaldehyde derivative and the base in the chosen solvent in a round-bottom flask.
-
Add the benzyl halide derivative to the mixture.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-benzyloxybenzaldehyde derivative.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., SDS-HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Research Workflow
To provide a clear overview of the research process for evaluating these compounds, the following workflow diagram is presented.
References
Unveiling the Molecular Intricacies: A Comparative Guide to the Mechanism of Action of Benzaldehyde-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the mechanism of action of benzaldehyde-based compounds, primarily focusing on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways, this document serves as a valuable resource for evaluating the therapeutic potential of this class of molecules against alternative cancer treatments.
Quantitative Performance Analysis: Cytotoxicity of Benzaldehyde Derivatives
The cytotoxic effects of various benzaldehyde derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting cell growth. The following tables summarize the IC50 values for several benzaldehyde derivatives and compare them with the standard chemotherapeutic agent, doxorubicin.
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCar-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) |
| Doxorubicin | 0.03 | 0.05 | 0.06 | 0.01 |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 |
| Benzyloxybenzaldehyde Derivatives | A549 (ALDH-positive) IC50 (µM) | H1299 (ALDH-negative) IC50 (µM) | ALDH1A3 IC50 (µM) |
| ABMM-15 | > 60 | > 60 | 0.23 |
| ABMM-16 | > 60 | > 60 | 1.29 |
| ABMM-6 | > 60 | 14.0 | ND |
| ABMM-24 | > 60 | 13.7 | ND |
| ABMM-32 | > 60 | 13.0 | ND |
ND: Not Determined
Core Mechanism of Action: Targeting Key Signaling Hubs
Benzaldehyde and its derivatives exert their anticancer effects through the modulation of several critical intracellular signaling pathways, with a primary mechanism involving the disruption of protein-protein interactions mediated by the 14-3-3ζ protein.
Inhibition of 14-3-3ζ-Mediated Interactions
The 14-3-3 protein family, particularly the ζ isoform, is overexpressed in many cancers and acts as a central hub in oncogenic signaling networks.[1] Benzaldehyde has been shown to suppress the interaction of 14-3-3ζ with its various client proteins, including mTOR, Rictor, cRaf, STAT3, and FOXOs.[1] This disruption is a key aspect of its mechanism of action.
A significant recent finding is the ability of benzaldehyde to specifically target the interaction between 14-3-3ζ and the phosphorylated form of histone H3 at serine 28 (H3S28ph).[2][3] This interaction is implicated in promoting treatment resistance and the epithelial-mesenchymal transition (EMP), a process crucial for cancer metastasis.[2][3] By inhibiting this interaction, benzaldehyde-based compounds can potentially overcome resistance to conventional therapies and suppress the spread of cancer.[3]
Caption: Benzaldehyde disrupts the binding of 14-3-3ζ to its protein partners.
Modulation of Major Cancer-Related Signaling Pathways
As a consequence of its action on 14-3-3ζ and other potential targets, benzaldehyde has been found to inhibit several major signaling pathways that are frequently hyperactivated in cancer cells. These include:
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.
-
STAT3 Pathway: Crucial for cell proliferation and apoptosis.
-
NFκB Pathway: Involved in inflammation and cell survival.
-
ERK Pathway: A key component of the MAPK signaling cascade that regulates cell proliferation.
Caption: Benzaldehyde inhibits multiple key oncogenic signaling pathways.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of benzaldehyde-based compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the benzaldehyde derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Replace the existing medium with the medium containing the test compound.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A stepwise workflow of the MTT assay for determining cell viability.
Analysis of Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify and study physiologically relevant protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.
Protocol:
-
Cell Lysis: Wash cells treated with the benzaldehyde compound and control cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing Lysates: Incubate the cell lysates with protein A/G-agarose or magnetic beads to remove non-specifically binding proteins.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the target protein (e.g., anti-14-3-3ζ) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the expected interacting proteins (e.g., anti-cRaf, anti-STAT3).
Pathway Activation Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Considerations and Future Directions
While benzaldehyde-based compounds show promise as anticancer agents, several factors need to be considered for their future development. The potential for these compounds to act as Pan-Assay Interference Compounds (PAINS) should be carefully evaluated, as aldehydes can be reactive and may exhibit non-specific activity in high-throughput screens. Further optimization of the benzaldehyde scaffold is necessary to enhance potency and selectivity. The synergistic effects observed when combined with other therapies, such as radiation, suggest a promising avenue for future clinical applications.[3] The continued exploration of specific derivatives and their efficacy against a broader range of cancers will be crucial in realizing the full therapeutic potential of this class of compounds.
References
Benchmarking 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde Against Known Inhibitors in VHL-Deficient Renal Cell Carcinoma
For Immediate Release
This guide provides a comparative analysis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, also known as STF-62247, against a panel of known inhibitors targeting pathways relevant to its mechanism of action. The primary focus of this comparison is on its efficacy in von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC), a context in which STF-62247 has demonstrated significant selective cytotoxicity.
STF-62247 is a novel investigational compound identified as a potent inducer of autophagy-dependent cell death, particularly in cancer cells lacking functional VHL protein.[1][2] Its mechanism of action is multi-faceted, involving the late-stage inhibition of autophagy, disruption of lysosomal function, and targeting of the phosphoinositide kinase, PIKfyve.[3][4] This guide benchmarks STF-62247 against established late-stage autophagy inhibitors, lysosomotropic agents, and other PIKfyve inhibitors to provide researchers, scientists, and drug development professionals with a comprehensive performance overview.
Comparative Efficacy in Renal Cell Carcinoma
The selective cytotoxicity of STF-62247 in VHL-deficient RCC cells is a key characteristic. The following table summarizes the half-maximal inhibitory concentration (IC50) values of STF-62247 and other benchmark compounds in relevant cancer cell lines. Of particular note is the significant difference in potency of STF-62247 between VHL-deficient and VHL-proficient cell lines.
| Compound | Target/Mechanism | Cell Line | VHL Status | IC50 (µM) | Reference |
| STF-62247 | Late-Stage Autophagy/PIKfyve Inhibitor | RCC4 | Deficient | 0.625 | --INVALID-LINK-- |
| STF-62247 | Late-Stage Autophagy/PIKfyve Inhibitor | RCC4/VHL | Proficient | 16 | --INVALID-LINK-- |
| Bafilomycin A1 | V-ATPase/Late-Stage Autophagy Inhibitor | 786-O (RCC) | Deficient | Not explicitly found for cytotoxicity, used at 100 nM to inhibit autophagy | [5] |
| Chloroquine | Lysosomotropic Agent/Late-Stage Autophagy Inhibitor | A498 (RCC) | Proficient | 52 | [5] |
| Chloroquine | Lysosomotropic Agent/Late-Stage Autophagy Inhibitor | 786-O (RCC) | Deficient | Used in combination studies, specific IC50 not provided | [6] |
| Apilimod | PIKfyve Inhibitor | B-cell non-Hodgkin lymphoma cell lines | N/A | ~0.02 - 0.2 | [7] |
| Apilimod | PIKfyve Inhibitor | Podocyte cell line (mouse kidney) | N/A | Used at 0.1 µM to inhibit PIKfyve | [8] |
| YM201636 | PIKfyve Inhibitor | Calu1 (NSCLC) | N/A | 15.03 (72h) | [9] |
| YM201636 | PIKfyve Inhibitor | HCC827 (NSCLC) | N/A | 11.07 (72h) | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
VHL-HIF Signaling Pathway in Normoxia and Hypoxia
Caption: VHL-HIF signaling under normal and hypoxic/VHL-deficient conditions.
Autophagy Signaling Pathway and Inhibition
Caption: Overview of the autophagy pathway and points of inhibition.
Experimental Workflow for Assessing Autophagic Flux
Caption: Workflow for Western blot-based autophagy flux assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate renal cell carcinoma cells (e.g., 786-O, A498) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (STF-62247, Bafilomycin A1, Chloroquine, etc.) for 72 hours.[5] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.[10]
Autophagy Flux Assay (Western Blot for LC3-II)
-
Cell Treatment: Plate cells and treat with the compound of interest for the desired time. For the final 2-4 hours of treatment, add a lysosomal inhibitor like Bafilomycin A1 (100 nM) to a subset of wells to block the degradation of autophagosomes.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity for LC3-II. Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in LC3-II upon treatment with the test compound that is further enhanced by the lysosomal inhibitor indicates a stimulation of autophagic flux.
Lysosomal Integrity Assay (Acridine Orange Staining)
-
Cell Culture: Grow cells on glass coverslips or in glass-bottom dishes.
-
Compound Treatment: Treat cells with the test compounds for the desired duration.
-
Acridine Orange Staining: Add Acridine Orange (AO) to the culture medium at a final concentration of 1-5 µg/mL and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Healthy cells will exhibit bright red fluorescence within intact, acidic lysosomes. A decrease in red fluorescence and an increase in diffuse green cytoplasmic fluorescence indicate a loss of the lysosomal pH gradient and compromised lysosomal integrity.
-
Quantification: The change in red and green fluorescence intensity can be quantified using image analysis software.
Conclusion
This compound (STF-62247) demonstrates potent and selective cytotoxic activity against VHL-deficient renal cell carcinoma cells. Its mechanism, involving late-stage autophagy inhibition and lysosomal disruption, distinguishes it from other autophagy modulators. This comparative guide provides a framework for evaluating STF-62247 in the context of other inhibitors, highlighting its potential as a targeted therapeutic agent for a genetically defined subset of RCC. The provided experimental protocols offer standardized methods for further investigation and validation of these findings.
References
- 1. Targeted therapy for the loss of von hippel-lindau in renal cell carcinoma: A novel molecule that induces autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecule targeting VHL-deficient Renal Cell Carcinoma that induces autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of SETD2 in wild-type VHL clear cell renal cell carcinoma sensitizes cells to STF-62247 and leads to DNA damage, cell cycle arrest, and cell death characteristic of pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting lysosome function causes selective cytotoxicity in VHL-inactivated renal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine Potentiates Apoptosis Induced by PPARα Antagonist in 786-O Clear Cell Renal Cell Carcinoma Cells Associated with Inhibiting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of PIKfyve inhibitor YM201636 on claudins and malignancy potential of nonsmall cell cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde: A Comprehensive Safety and Logistics Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides essential procedural information for the proper disposal of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde, a halogenated organic compound. Adherence to these protocols is crucial for safe laboratory operations and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. As a halogenated organic substance, it should be treated as potentially toxic and volatile.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound[2]:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect from splashes.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood, to prevent inhalation of any vapors.[1]
General Handling:
-
Avoid direct contact with the substance.[2]
-
Keep the compound away from ignition sources, as many organic substances are flammable.[1][2]
-
Store in a cool, dark, and well-ventilated area in a tightly closed container.[3]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, the table below summarizes key safety and hazard information for a closely related compound, 2-Chloro-6-fluorobenzaldehyde, which shares structural similarities and provides relevant safety data.
| Property | Value | Source |
| Hazard Class | Irritant | [4] |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | [4][5] |
| Personal Protective Equipment | Safety goggles, chemically resistant gloves, lab coat, respirator (if ventilation is inadequate). | [2][4] |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. | [4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be carried out in accordance with local, regional, and national regulations.[3][4]
1. Waste Identification and Segregation:
-
Crucial Step: This compound is a halogenated organic substance due to the presence of chlorine and fluorine atoms.[1][6][7]
-
It must not be mixed with non-halogenated organic waste.[6]
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[1][2] These containers are often color-coded (e.g., green-labeled carboys) for easy identification.[6][7]
2. Waste Collection:
-
Carefully transfer the waste this compound into the designated halogenated waste container.
-
Ensure the container is compatible with the chemical and is kept tightly closed when not in use.[4][8]
-
All transfers of waste should be conducted within a functioning chemical fume hood to minimize inhalation exposure.[8]
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8]
3. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[4]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal as halogenated waste.[4]
-
Clean the spill area thoroughly.
4. Final Disposal:
-
Never dispose of this compound down the drain or into the sanitary sewer system.[1][2][4]
-
The primary and recommended method of disposal is through incineration at a licensed hazardous waste disposal facility.[4][7] This ensures the complete destruction of the compound.
-
Arrange for the collection of the "Halogenated Organic Waste" container by your institution's Environmental Health and Safety (EHS) department or a certified waste management contractor.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact. This compound is an irritant and should be handled with care to avoid contact.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the recommended equipment for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Chemical splash goggles or face shield[1] | Chemically resistant gloves (Nitrile recommended)[1] | Fully buttoned laboratory coat | N95 respirator or higher, especially if not in a fume hood |
| Solution Preparation and Handling | Chemical splash goggles[2] | Chemically resistant gloves (Nitrile recommended)[2] | Laboratory coat[2] | Use in a certified chemical fume hood[2] |
| Spill Cleanup | Chemical splash goggles or face shield | Inner and outer chemical-resistant gloves | Chemical-resistant suit or coveralls | Full-face air-purifying respirator[3] |
| Waste Disposal | Chemical splash goggles | Chemically resistant gloves | Laboratory coat | Not generally required if handling sealed containers |
Experimental Protocols: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, fully buttoned laboratory coat.
-
Respirator (if required): Perform a seal check to ensure the respirator is working correctly.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Put on gloves, ensuring they cover the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove goggles or face shield from the back.
-
Respirator (if worn): Remove the respirator from the back.
-
Hand Hygiene: Wash hands again thoroughly with soap and water.
Disposal Plan
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Contaminated PPE: Place all used gloves, disposable lab coats, and other contaminated materials into a designated, clearly labeled, and sealed hazardous waste container.
-
Waste Containers: Ensure waste containers are compatible with the chemical and are kept tightly closed in a well-ventilated area.[1]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4] Never dispose of this chemical or its contaminated materials down the drain.[1]
Visual Workflow for PPE Selection
Caption: PPE Selection Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
